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chromin

Cat. No.: B1171830
CAS No.: 1407-01-8
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Description

Historical Context and Evolution of Chromium Research

Chromium was discovered in 1797 by French chemist Louis Nicolas Vauquelin, who isolated the metal the following year. americanelements.comamericanelements.com Initially identified in the mineral crocoite (PbCrO₄), its distinctive colorful compounds quickly attracted scientific attention. Early research focused on the synthesis and characterization of various chromium compounds, recognizing their potential in pigments and tanning. Over time, the focus expanded to understanding its complex redox chemistry, coordination properties, and catalytic activities, laying the groundwork for modern research into its diverse applications.

Overview of Key Oxidation States and Their Relevance in Chemical Systems

Chromium exhibits a range of oxidation states, with +2, +3, and +6 being the most common and chemically significant. melscience.comwikipedia.org

Chromium(II) (Cr²⁺): Often found in compounds like chromium(II) bromide (CrBr₂), this oxidation state is a strong reducing agent and is readily oxidized to the more stable Cr(III) state, particularly in the presence of air. melscience.com Cr(II) compounds are typically blue in aqueous solutions.

Chromium(III) (Cr³⁺): This is the most stable oxidation state of chromium and is prevalent in many naturally occurring and synthesized compounds, such as chromium(III) chloride (CrCl₃) and chromium(III) oxide (Cr₂O₃). melscience.comwikipedia.org Cr(III) compounds often exhibit amphoteric properties, dissolving in acidic solutions to form hydrated cations like [Cr(H₂O)₆]³⁺ and in basic solutions to form hydroxo complexes. wikipedia.org

Chromium(VI) (Cr⁶⁺): Compounds in this oxidation state, such as chromates (CrO₄²⁻) and dichromates (Cr₂O₇²⁻), are potent oxidizing agents, especially under acidic conditions. melscience.comwikipedia.orgwikipedia.org The equilibrium between chromate (B82759) and dichromate ions is pH-dependent. wikipedia.org Chromium(VI) oxide (CrO₃) is another important compound in this oxidation state, used as an oxidizing agent. melscience.comfishersci.fi

Here is a summary of common oxidation states:

Oxidation StateCommon Species/CompoundsTypical Properties
+2Cr²⁺, CrO, Cr(OH)₂, CrBr₂Reducing agent, basic, often blue
+3Cr³⁺, Cr₂O₃, Cr(OH)₃, CrCl₃, [Cr(H₂O)₆]³⁺Most stable, amphoteric, various colors
+6CrO₃, CrO₄²⁻, Cr₂O₇²⁻Strong oxidizing agent, acidic

Fundamental Concepts in Chromium Coordination Chemistry and Organometallic Derivatives

Chromium forms a wide array of coordination complexes, primarily in the +3 oxidation state, exhibiting octahedral geometry. The study of these complexes is fundamental to understanding ligand field theory, isomerism, and reaction mechanisms like ligand exchange. Chromium(III) complexes are often kinetically inert, allowing for the isolation and study of various isomers. wikipedia.org For example, chromium(III) chloride hexahydrate contains the hexaaquachromium(III) cation coordinated with water molecules. fishersci.fi

In organometallic chemistry, chromium forms compounds with carbon-containing ligands, notably in lower oxidation states. A prominent example is chromium hexacarbonyl (Cr(CO)₆), where chromium is in the 0 oxidation state and bonded to six carbonyl ligands. americanelements.comfishersci.caindiamart.comnih.govfishersci.at These compounds are valuable in synthesis and catalysis. For instance, chromium compounds are used as precursors in the catalytic oligomerization of ethylene (B1197577), a process that can involve the formation of metallacycles. wikipedia.org The study of chromium organometallics provides insights into metal-carbon bonding and catalytic cycles.

Interdisciplinary Importance of Chromium Compounds in Advanced Research

Chromium compounds play a vital role in diverse areas of academic research beyond fundamental inorganic and organometallic chemistry.

Catalysis: Chromium catalysts are employed in various industrial processes and academic investigations, including polymerization and oxidation reactions. wikipedia.orgwikipedia.org

Materials Science: Chromium compounds are integral to developing advanced materials, including applications in 2D materials, thin-film coatings, and magnetic memory due to their unique electronic and structural properties. wikipedia.org

Biological Research: While the biological role of chromium is complex and debated, certain chromium(III) compounds have been explored in research related to biological systems, such as studies of enzyme mechanisms and protein-ligand interactions. fishersci.fi They are also used as building blocks in the synthesis of biologically active molecules, including peptides. fishersci.fi

Analytical Chemistry: Chromium compounds, particularly in the +6 oxidation state, are used as oxidizing agents in titrations and other analytical procedures. wikipedia.org

The academic significance of chromium chemistry lies in its contribution to fundamental chemical principles and its broad applicability in driving innovation across scientific disciplines.

Properties

CAS No.

1407-01-8

Molecular Formula

C9H14ClN

Synonyms

chromin

Origin of Product

United States

Synthetic Methodologies and Derivatization of Chromium Based Chemical Systems

Strategies for the Synthesis of Chromium(III) and Chromium(VI) Compounds

The synthesis of chromium compounds is largely dictated by the desired oxidation state of the metal center. Chromium(III) and Chromium(VI) are the most common and stable oxidation states, and their synthetic routes are well-established.

Chromium(III) compounds are typically prepared from readily available precursors like chromium(III) chloride (CrCl₃) or chromium(III) oxide (Cr₂O₃). The synthetic strategies often involve ligand substitution reactions, where the ligands in the starting material are replaced by new ones. For example, the synthesis of chromium(III) acetylacetonate, a common catalyst and precursor, involves the reaction of CrCl₃ with acetylacetone (B45752) in the presence of a base like urea, which facilitates the deprotonation of the acetylacetone. The inertness of the d³ Cr(III) center often necessitates heating to overcome the kinetic barrier to ligand exchange.

Chromium(VI) compounds , on the other hand, are powerful oxidizing agents, and their synthesis often starts from lower oxidation state chromium precursors followed by oxidation. For instance, sodium chromate (B82759) (Na₂CrO₄) and potassium dichromate (K₂Cr₂O₇) are industrially produced by roasting chromite ore (FeCr₂O₄) with sodium carbonate in the presence of air (an oxygen source). In laboratory settings, milder oxidizing agents can be used to convert Cr(III) to Cr(VI). The interconversion between chromate (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) is a pH-dependent equilibrium, providing a straightforward method to access either of these anions.

Compound Starting Material Reagents Key Conditions Oxidation State
Chromium(III) acetylacetonateCrCl₃Acetylacetone, UreaHeating+3
Sodium ChromateChromite ore (FeCr₂O₄)Na₂CO₃, AirHigh-temperature roasting+6
Potassium DichromateSodium ChromateAcid (e.g., H₂SO₄)Acidification+6
Chromium(VI) oxideSodium DichromateConcentrated H₂SO₄Dehydration+6

Synthesis of Organometallic Chromium Complexes

Organometallic chromium chemistry is a vast area, with compounds featuring direct chromium-carbon bonds. These complexes are important in catalysis, organic synthesis, and materials science.

Carbonyl Chromium Complexes

Chromium hexacarbonyl, Cr(CO)₆, is a key starting material for a large number of organometallic chromium complexes. It is a stable, volatile, white solid that is commercially available. It is typically synthesized by the reductive carbonylation of a chromium(III) salt, such as anhydrous chromium(III) chloride, under high pressure of carbon monoxide. A reducing agent, such as aluminum, is used to reduce the Cr(III) to Cr(0).

CrCl₃ + Al + 6 CO → Cr(CO)₆ + AlCl₃

The carbonyl ligands in Cr(CO)₆ can be substituted by other ligands, such as phosphines, arenes, or cyclopentadienyl (B1206354) groups, usually through photochemical or thermal activation. For example, the reaction of Cr(CO)₆ with benzene (B151609) in a high-boiling solvent yields (η⁶-C₆H₆)Cr(CO)₃, a classic example of a half-sandwich complex.

Organonitrogen Derivatives of Chromium

Chromium forms a variety of complexes with organonitrogen ligands. These complexes are of interest for their catalytic activity and magnetic properties. The synthesis of these derivatives often involves the reaction of a chromium precursor, such as CrCl₃(THF)₃, with the desired nitrogen-containing ligand. For instance, chromium(III) complexes with polypyridyl ligands have been extensively studied. The synthesis of [Cr(bpy)₃]³⁺ (bpy = 2,2'-bipyridine) is achieved by reacting a chromium(III) salt with three equivalents of the bipyridine ligand.

Another important class of organonitrogen derivatives are the chromium(II) paddlewheel complexes with amidinate ligands. These complexes can be synthesized by salt metathesis reactions between a chromium(II) source, like CrCl₂, and a lithium amidinate salt. These compounds have been investigated for their metal-metal bonding and reactivity.

Chromium Complexes with Carborane Units

Carboranes are cage-like clusters of boron and carbon atoms that can act as ligands in organometallic chemistry. Chromium complexes incorporating carborane units have been synthesized and are of interest for their unique electronic and structural properties. The synthesis of these complexes typically involves the reaction of a chromium carbonyl precursor with a deprotonated carborane anion. For example, the reaction of Cr(CO)₆ with the nido-carborane anion [C₂B₉H₁₁]²⁻ results in the formation of a commo-bis(dicarbollide) chromium complex, [Cr(C₂B₉H₁₁)₂]⁻. In this complex, the chromium atom is sandwiched between two dicarbollide ligands.

Preparation of Chromium-Containing Hybrid Materials and Coordination Polymers

Chromium-based coordination polymers and metal-organic frameworks (MOFs) are a class of materials with porous structures and high surface areas, making them attractive for applications in gas storage, separation, and catalysis. The synthesis of these materials generally involves the self-assembly of chromium ions or clusters with organic bridging ligands.

A common synthetic approach is solvothermal synthesis, where a mixture of a chromium salt (e.g., chromium(III) nitrate) and a multitopic organic linker (e.g., a carboxylic acid like terephthalic acid) is heated in a solvent in a sealed vessel. The choice of solvent, temperature, and reaction time can influence the structure and properties of the resulting material. For example, the well-known MIL-101(Cr) is synthesized from chromium(III) nitrate (B79036) and terephthalic acid under hydrothermal conditions.

Material Chromium Source Organic Linker Synthetic Method Key Feature
MIL-101(Cr)Cr(NO₃)₃·9H₂OTerephthalic acidHydrothermalHigh surface area, large pores
Cr-soc-MOF-1CrCl₂Imidazole-based linkerSolvothermalHigh methane (B114726) storage capacity

Design and Synthesis of Ligands for Chromium Complexation

The properties and reactivity of chromium complexes are highly dependent on the nature of the ligands coordinated to the metal center. Therefore, the design and synthesis of new ligands are crucial for the development of novel chromium-based systems with desired functionalities.

For chromium(III) complexes , which are often used as catalysts in olefin polymerization, ligands are designed to control the coordination environment around the metal center, influencing the catalytic activity and selectivity. Salen-type ligands, with their tetradentate N₂O₂ donor set, have been extensively used to create well-defined chromium(III) complexes. The synthesis of these ligands typically involves the condensation of a diamine with two equivalents of a salicylaldehyde (B1680747) derivative.

For applications in redox chemistry , ligands with non-innocent character are of interest. These ligands can participate in redox processes, allowing for multi-electron transformations at the chromium center. For example, ligands containing quinone or diimine moieties have been designed to stabilize unusual oxidation states of chromium.

The synthesis of these specialized ligands often involves multi-step organic synthesis to introduce specific functional groups and control the steric and electronic properties of the ligand framework.

Stereoselective Synthesis Approaches for Chiral Chromium Compounds

The synthesis of chiral chromium compounds with high stereoselectivity is a significant area of research, driven by their increasing application in asymmetric catalysis and organic synthesis. Stereoselective strategies aim to control the three-dimensional arrangement of atoms, leading to the preferential formation of one stereoisomer over others. These approaches can be broadly categorized into diastereoselective and enantioselective methods, often employing chiral auxiliaries, ligands, or catalysts to induce stereochemical control.

A prominent class of chiral chromium compounds are the planar chiral (η⁶-arene)chromium tricarbonyl complexes. The chromium tricarbonyl moiety reduces the symmetry of the arene, and for non-symmetrically 1,2- or 1,3-disubstituted arenes, this results in planar chirality. uwindsor.ca The steric bulk of the Cr(CO)₃ group effectively shields one face of the arene ring, enabling highly diastereoselective reactions at the benzylic position or on side chains. uwindsor.ca

Enantiomerically pure planar chiral complexes can be obtained through several methods, including the resolution of racemic mixtures, diastereoselective synthesis using chiral auxiliaries, and enantioselective methods such as asymmetric deprotonation followed by reaction with an electrophile. uwindsor.caacs.org For instance, the catalytic asymmetric direct C–H arylation of prochiral (η⁶-arene)chromium complexes has been reported, providing a direct route to enantioenriched planar-chiral compounds. acs.org

Another significant approach involves the use of chiral ligands to create a chiral environment around the chromium center. Chiral Salen ligands, which are tetradentate Schiff bases, are particularly effective. These ligands are readily synthesized from optically active 1,2-diamines and substituted salicylaldehydes. rsc.org Chromium(III) Salen complexes have demonstrated considerable utility as chiral Lewis acid catalysts in a variety of asymmetric transformations. rsc.orgrsc.org These reactions include Diels-Alder and hetero-Diels-Alder reactions, the asymmetric ring opening of epoxides, and the Henry reaction, often proceeding with high enantioselectivity. rsc.orgnih.gov

Furthermore, chromium-catalyzed asymmetric reactions have emerged as a powerful tool for the synthesis of chiral molecules where the chirality is not necessarily on the chromium complex itself. An example is the chromium-catalyzed asymmetric Reformatsky reaction, which produces chiral β-hydroxy carbonyl compounds from α-halo esters and aldehydes. nih.govacs.org This method utilizes a chiral chromium catalyst, such as one derived from a bis(oxazoline) ligand, to control the stereochemical outcome of the reaction. nih.govacs.org Similarly, chromium catalysis has been employed for the enantioselective allylation of aldehydes to generate α-homoallylic alcohols with two adjacent stereocenters, including a quaternary carbon.

The development of novel chiral ligands and catalytic systems continues to expand the scope of stereoselective synthesis of chromium compounds. For example, chiral thiophene-salen chromium complexes have been investigated for the enantioselective Henry reaction. nih.gov The versatility of chromium, with its various accessible oxidation states, combined with the principles of stereoselective synthesis, provides a robust platform for the creation of complex chiral architectures.

Research Findings on Stereoselective Synthesis of Chiral Chromium Compounds

Reaction TypeChiral Chromium SystemSubstratesProductStereoselectivity
Asymmetric C–H Arylation(η⁶-Arene)chromium complex with hemilabile H₈-BINAP(O) ligandProchiral (η⁶-fluoroarene)chromium complexesPlanar-chiral chromium derivativesHigh enantioselectivity
Hetero-Diels–Alder ReactionChiral cationic [Cr(III)(Salen)] complexesDanishefsky's diene and carbonyl compoundsDihydropyranonesHigh stereocontrol
Asymmetric Henry ReactionChiral thiophene-salen chromium complexesAldehydes and nitroalkanesβ-NitroalcoholsUp to 77% ee
Asymmetric Reformatsky ReactionChiral chromium/diarylamine bis(oxazoline) catalystα-Halo esters/amides and aldehydesβ-Hydroxy carbonyl compoundsHigh enantioselectivity

Advanced Spectroscopic and Analytical Characterization of Chromium Chemical Entities

Vibrational Spectroscopy Applications

Vibrational spectroscopy measures the energy of molecular vibrations, which are sensitive to the strength of chemical bonds, molecular geometry, and the local environment of atoms. These techniques are instrumental in identifying functional groups, determining coordination modes, and analyzing the speciation of chromium.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for investigating the interaction between chromium and its coordinating ligands. nih.govspringernature.com When a ligand coordinates to a chromium ion, the electron density within the ligand is redistributed, leading to changes in the vibrational frequencies of its constituent bonds. researchgate.net By comparing the FTIR spectrum of a chromium complex with that of the free ligand, one can identify the specific atoms involved in the coordination.

The binding of metal ions to proteins, for instance, can be monitored by observing shifts in the characteristic amide I (primarily C=O stretching) and amide II (C–N stretching coupled with N–H bending) bands. mdpi.com Interaction with the chromium ion can cause these bands to shift in frequency and change in intensity, indicating that the metal ion is binding to the oxygen or nitrogen atoms of the polypeptide backbone. mdpi.com This provides direct evidence of complex formation and offers insights into the conformational changes induced in the biomolecule upon binding. mdpi.com

For example, in complexes with ligands containing carbonyl groups, a shift of the C=O stretching frequency to a lower wavenumber (red shift) typically indicates coordination through the carbonyl oxygen. Conversely, changes in the vibrational modes of aromatic rings or other functional groups can pinpoint their involvement in binding to the chromium center. mpg.de The magnitude of these shifts can also provide qualitative information about the strength of the metal-ligand bond.

Table 1: Illustrative FTIR Frequency Shifts Upon Ligand Coordination to a Metal Center

Functional GroupTypical Frequency in Free Ligand (cm⁻¹)Change Upon Coordination to CrRationale for Shift
Amide I (C=O stretch)~1650Shift to lower or higher frequencyInteraction with C=O group alters bond polarity and force constant. mdpi.com
Amide II (C-N/N-H)~1550Shift in frequency and change in intensityInteraction with N-H or adjacent groups affects coupled vibrations. mdpi.com
Azomethine (C=N)~1630 - 1600Shift to lower frequencyCoordination of the nitrogen atom reduces the electron density in the C=N bond. researchgate.net
Carbonyl (C=O)~1700Shift to lower frequencyCoordination through oxygen weakens the C=O double bond character. mpg.de

This table is interactive. You can sort and filter the data.

Raman spectroscopy is another form of vibrational spectroscopy that is highly effective for the speciation of chromium in aqueous solutions. ualberta.ca It is particularly adept at distinguishing between different oxidation states, such as the innocuous Cr(III) and the toxic Cr(VI), based on their unique molecular vibrations. figshare.comnih.govacs.org

Different chromium(VI) species exist in equilibrium depending on the pH and concentration of the solution. For instance, in acidic to neutral solutions, HCrO₄⁻ and Cr₂O₇²⁻ are present, while the tetrahedral CrO₄²⁻ ion is the predominant species in alkaline conditions (pH ≥ 8). acs.org These different oxyanions have distinct vibrational modes that can be identified by Raman spectroscopy. acs.org

Studies using Surface-Enhanced Raman Scattering (SERS), a technique that greatly amplifies the Raman signal, have shown that Cr(VI) and Cr(III) exhibit distinct spectral features with different dependencies on pH. nih.gov The SERS signals for Cr(VI) are most prominent at a pH of 10, whereas Cr(III) signals are strongest at a pH of 5.5. figshare.comnih.gov This allows for the selective detection and quantification of different chromium species in a mixture. acs.org The characteristic symmetric stretching mode of the Cr-O bond in CrO₄²⁻ provides a strong, quantifiable signal for Cr(VI) analysis. acs.org

Table 2: Key Raman Bands for Speciation of Aqueous Chromium(VI)

Chromium SpeciesKey Raman Band (cm⁻¹)Vibrational ModeOptimal pH for Detection
CrO₄²⁻~840-850Symmetric Stretch (ν₁)≥ 8 acs.org
Cr₂O₇²⁻~900Cr=O Symmetric Stretch< 6 ualberta.ca
HCrO₄⁻~890-900Cr=O Symmetric Stretch< 6 ualberta.ca

This table is interactive. You can sort and filter the data.

Electronic Spectroscopy for Understanding Electronic Structure and Transitions

Electronic spectroscopy probes the transitions of electrons between different energy levels within an atom or molecule upon absorption of ultraviolet or visible light. This provides fundamental information about the oxidation state, coordination geometry, and electronic structure of chromium complexes.

UV-Visible (UV-Vis) absorption spectroscopy is a cornerstone technique for studying chromium complexes, as the energy required for d-d electronic transitions in transition metals often corresponds to the visible region of the electromagnetic spectrum. rsc.orglibretexts.org The color of a chromium complex is determined by the wavelengths of light it absorbs. For example, the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, appears violet-blue because it absorbs light in the yellow-orange region of the spectrum. docbrown.info

The absorption spectrum of a chromium complex is highly sensitive to two key factors: the oxidation state of the chromium and the nature of the surrounding ligands.

Oxidation State: A change in the oxidation state alters the number of d-electrons and the effective nuclear charge experienced by them, leading to significant changes in the absorption spectrum. docbrown.info For example, the yellow chromate(VI) ion (CrO₄²⁻) and the orange dichromate(VI) ion (Cr₂O₇²⁻) have distinctly different colors and spectra from the typically green or violet Cr(III) complexes. docbrown.info

Ligand Field: Different ligands create different electrostatic fields around the central chromium ion, which alters the energy splitting of the d-orbitals. rsc.org This change in d-orbital energy levels directly affects the energy of absorbed photons, resulting in a different color. Replacing the water ligands in [Cr(H₂O)₆]³⁺ with ammonia (B1221849) ligands to form [Cr(NH₃)₆]³⁺ changes the color of the complex, reflecting the different ligand field strengths. docbrown.info

Table 3: Typical UV-Visible Absorption Maxima (λₘₐₓ) for Selected Chromium Complexes

Complex IonOxidation StateColorAbsorption Maxima (λₘₐₓ, nm)
[Cr(H₂O)₆]³⁺+3Violet-blue~400, ~580 docbrown.info
[CrCl(NH₃)₅]²⁺+3~400, ~575 libretexts.org
CrO₄²⁻+6YellowStrong absorption in violet region docbrown.info
Cr₂O₇²⁻+6OrangeStrong absorption in blue region docbrown.info
Cr(V) Hydrazido Complex+5~623 acs.org

This table is interactive. You can sort and filter the data.

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique that provides detailed information about the local geometric and electronic structure of the absorbing atom. wikipedia.org By tuning high-intensity X-rays from a synchrotron source to the binding energy of a core electron of chromium (the Cr K-edge), one can probe the unoccupied electronic states and the local coordination environment. wikipedia.org XAS is particularly valuable because it can be applied to crystalline and amorphous solids as well as solutions. researchgate.net

The XAS spectrum is typically divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). The XANES region, within about 50 eV of the absorption edge, is sensitive to the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral). libretexts.org

The X-ray Absorption Near-Edge Structure (XANES), also known as NEXAFS, is a distinct feature of the XAS spectrum that is exceptionally sensitive to the oxidation state of the chromium atom. libretexts.org The energy of the absorption edge—the point of sharp increase in X-ray absorption—is correlated with the oxidation state of the absorbing element. washington.edu As the oxidation state of chromium increases, its effective nuclear charge becomes more positive, meaning more energy is required to excite a core electron. This results in a shift of the absorption edge to higher energies. libretexts.org

This principle allows for the precise determination of the average oxidation state of chromium in a sample by comparing the edge energy of the sample to those of known chromium standards. researchgate.net For instance, a clear energy shift is observed when comparing Cr(0) metal, Cr(III) compounds, and Cr(VI) compounds. researchgate.net XANES studies on a series of chromium complexes have shown that the absorption edge position can increase by approximately 9 eV as the oxidation state changes from Cr(0) to Cr(VI). Furthermore, the shape and intensity of pre-edge features in the XANES spectrum can provide information about the coordination environment and the degree of covalency in the metal-ligand bonds. acs.orgrsc.orgnih.gov

Table 4: Cr K-edge XANES Energy Positions for Different Oxidation States

Chromium SpeciesFormal Oxidation StateAverage Edge Energy (eV)
Cr(III) in CrIII[TPP]Cl+35990.9 rsc.org
Cr(IV) in CrIV[TMP]O+45992.0 rsc.org
Cr(V) in CrV[TPC]O+55992.6 rsc.org

This table is interactive. You can sort and filter the data.

X-ray Absorption Spectroscopy (XAS) for Local Electronic and Geometric Structure

Extended X-ray Absorption Fine Structure (EXAFS) for Coordination Environment

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful tool for probing the local atomic structure around a specific element, in this case, chromium. mat-cs.com It provides information on the coordination number, bond distances, and the identity of neighboring atoms.

EXAFS analysis of various chromium complexes has yielded precise measurements of their coordination environments. For instance, in studies of Cr(III) and Cr(VI) species, distinct chromium-oxygen bond lengths have been identified at approximately 1.98 Å and 1.68 Å, respectively. optica.org This technique has been successfully applied to determine the coordination sphere of chromium in various matrices, including biological samples. For example, EXAFS studies on Cr(III)-laden alfalfa biomass revealed that the chromium ions are coordinated to oxygen atoms with a bond length of 2.00 Å in an octahedral geometry. nih.gov

In a study of chromochloroaquo complexes, EXAFS was used to investigate the inner-sphere coordination of Cr³⁺ ions. The analysis revealed average Cr-O and Cr-Cl distances of 2.00 Å and 2.30 Å, respectively, for complexes with varying numbers of water and chloride ligands. acs.org Furthermore, a second coordination sphere was detected between 3.9 and 4.5 Å, consisting of water molecules or chloride anions depending on the specific complex. acs.org

The table below summarizes key EXAFS findings for different chromium complexes.

Magnetic Resonance Techniques

Magnetic resonance techniques are indispensable for characterizing paramagnetic chromium species and the organic ligands that form complexes with them.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, making it particularly suitable for studying paramagnetic chromium compounds. wikipedia.orglibretexts.org

EPR spectroscopy has been extensively used to investigate various oxidation states of chromium, including Cr(I), Cr(III), and Cr(V). For instance, Cr(I), being a paramagnetic metal center, is an ideal candidate for EPR studies. cardiff.ac.uk Research on Cr(I) carbonyl complexes has utilized EPR to identify intermediate species during photochemical transformations. cardiff.ac.uk

Studies on heterogeneous chromium catalysts have employed EPR to characterize Cr(V) and Cr(III) ions on different supports like silica (B1680970) and alumina. scispace.com These studies have identified different signals corresponding to mononuclear Cr(V) ions and clustered or isolated Cr(III) ions, providing insights into their coordination and distortion. scispace.comresearchgate.net For example, a broad signal (β-signal) at g ≈ 1.975 is attributed to antiferromagnetically coupled Cr(III) ion pairs, while a narrower signal (γ-signal) is characteristic of Cr(V) ions in a tetragonally distorted octahedron. researchgate.net

The reduction of Cr(VI) by various organic molecules has been shown to produce intermediate Cr(V) species that can be detected by EPR. nih.gov The g-values and hyperfine couplings observed in the EPR spectra provide valuable information about the structure of these transient complexes. nih.gov

The following table presents a summary of EPR parameters for different paramagnetic chromium species.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic ligands and their coordination to metal centers. rasayanjournal.co.in While paramagnetic chromium species can broaden NMR signals, valuable structural information can still be obtained.

¹H NMR spectroscopy has been used to study the structure of chromium(III) salicylate and benzoate complexes, confirming the deprotonation of the carboxylic acid group upon complexation. rasayanjournal.co.in Paramagnetic ¹H NMR has also been employed to investigate quinolyl-functionalized Cp chromium(III) complexes, which are active in olefin polymerization. acs.org By combining experimental results with quantum chemical calculations, a good correlation between calculated Fermi contact spin densities and experimental paramagnetic ¹H NMR shifts was achieved, allowing for the assignment of signals and prediction of shifts in similar compounds. acs.org

For chromium complexes with diamagnetic oxidation states, such as Cr(0) and Cr(VI), ⁵³Cr NMR can be utilized, although its application is limited by the low sensitivity of the ⁵³Cr nucleus and the broad lines observed for larger complexes. huji.ac.il The chemical shift range for ⁵³Cr is very wide, providing a sensitive probe for the electronic environment of the chromium nucleus. huji.ac.il

The table below provides examples of ¹H NMR chemical shifts for ligands in chromium complexes.

Mass Spectrometry for Molecular Weight and Structural Confirmation

Mass spectrometry is a vital analytical technique for determining the molecular weight and confirming the structure of chromium complexes.

Fast Atom Bombardment (FAB) is a soft ionization technique used in mass spectrometry where a high-energy beam of neutral atoms strikes a sample mixed in a non-volatile matrix to generate ions. wikipedia.org This method is particularly useful for analyzing non-volatile and thermally unstable compounds, including metal complexes. creative-proteomics.comumd.edu

FAB-MS has been successfully applied to the analysis of chromium nucleotide complexes, such as those with ATP and GTP. nih.gov The spectra, recorded in the positive ion mode, show ions in the molecular weight region that allow for the identification of the complexes. nih.gov The technique typically produces protonated molecules [M+H]⁺ and deprotonated molecules [M-H]⁻, providing clear molecular weight information. wikipedia.org

Electrospray Ionization (ESI) is another soft ionization technique that is well-suited for the analysis of transition metal complexes, which are often charged and soluble in polar solvents. researchgate.net ESI-MS is a highly sensitive technique that can provide detailed information about the structure, stoichiometry, and solution behavior of chromium compounds. frontiersin.orguvic.ca

ESI-MS has been used for the structural confirmation and purity analysis of a variety of Cr(III) complexes. researchgate.net The mass spectra of Cr(III) complexes typically show multiply charged molecular ions with unique isotope patterns that aid in their assignment. researchgate.net The technique can also reveal information about ligand loss, substitution reactions, and adduct formation in solution. researchgate.net

In a study on the detection of chromium(VI) in water, ESI-MS was used to identify a characteristic [Cr(III)O]-PDC complex after reduction and complexation. nih.gov The protonated ion of this complex was detected at an m/z of 507 in the positive ion mode, demonstrating the selectivity of the method. nih.gov Furthermore, ESI-MS has been instrumental in studying the role of Cr(III) complexes in enhancing the protonation of peptides. nih.govacs.org

The following table lists the IUPAC names of the compounds mentioned in this article.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Analysis and Speciation

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful analytical technique for determining the elemental composition of samples with high sensitivity and precision. nih.gov It is particularly well-suited for the analysis of chromium, enabling not only the quantification of total chromium content but also the speciation of its different oxidation states, most notably Cr(III) and Cr(VI). The toxicity and biological role of chromium are highly dependent on its oxidation state, making speciation analysis critically important. lcms.czyoutube.com

The coupling of ion chromatography (IC) with ICP-MS (IC-ICP-MS) has emerged as a robust method for chromium speciation. lcms.czthermofisher.comthermofisher.com This hyphenated technique allows for the separation of different chromium species prior to their introduction into the ICP-MS for detection. nih.gov For instance, Cr(III), which typically exists as cationic aqua-hydroxo complexes, and Cr(VI), which is commonly found as anionic chromate (B82759) species, can be effectively separated using a suitable ion-exchange column. lcms.cz This separation eliminates the need for complex sample pretreatment, such as the use of complexing agents, which can be time-consuming and introduce potential contamination. lcms.cz

ICP-MS instruments are often equipped with a collision cell that utilizes helium gas to mitigate polyatomic interferences, which can affect the accuracy of chromium measurement at its main isotope, 52 m/z. lcms.cz This technology enhances the sensitivity and reliability of the analysis. lcms.cz The combination of IC with a sensitive ICP-MS system provides excellent precision, accuracy, and high sample throughput for the determination of chromium speciation in various matrices, including drinking water. lcms.cz

Table 1: Performance Characteristics of IC-ICP-MS for Chromium Speciation

Parameter Cr(III) Cr(VI) Reference
Method Detection Limit (MDL) 0.4 ng 6 ng acs.orgnih.gov
Retardation Factor (Rf) on Silica Gel HPTLC 0 1 acs.orgnih.gov
Precision (%RSD) 3-40% 3-40% acs.orgnih.gov

This table is interactive. Click on the headers to sort the data.

Diffraction Studies

Diffraction techniques are indispensable for elucidating the three-dimensional arrangement of atoms in crystalline chromium compounds.

X-ray Crystallography for Solid-State Molecular Structure Determination

Furthermore, X-ray crystallography has been instrumental in characterizing more complex systems, such as chromium(III)-containing transferrin. nih.gov The crystal structure of this physiological Cr(III)-binding protein revealed an octahedral coordination environment for the Cr(III) ion, which is comprised of four ligands from the protein (two tyrosine residues, a histidine residue, and an aspartate residue) and a chelating malonate anion. nih.gov This structural information is crucial for understanding the biological transport and function of chromium.

In the realm of organometallic chemistry, X-ray diffraction has verified the existence of a Cr-Cr quintuple bond in a specific chromium compound, with a measured bond length of 183.51(4) pm. wikipedia.org

Table 2: Crystallographic Data for Selected Chromium Compounds

Compound Crystal System Space Group Key Structural Feature Reference
β-Cr(II) phthalocyanine Monoclinic P2₁/c Isostructural with other metal phthalocyanines
Cr(III)-transferrin Orthorhombic P2₁2₁2₁ Octahedral Cr(III) coordination nih.gov
A Cr-Cr quintuple bond compound - - Cr-Cr bond length of 1.8351(4) Å wikipedia.orguwimona.edu.jm

This table is interactive. Users can filter the data by crystal system.

Powder X-ray Diffraction (XRD) for Crystalline Phase Identification

Powder X-ray Diffraction (XRD) is a versatile and non-destructive analytical technique used to identify the crystalline phases present in a bulk sample. The technique works by directing X-rays at a powdered sample and measuring the scattering of the X-rays as a function of the scattering angle. The resulting diffraction pattern is a fingerprint of the crystalline phases present.

XRD has been extensively used to study various chromium compounds. For instance, in the study of chromium(II) phthalocyanine (CrPc), XRD was used to confirm that the freshly sublimed powder consisted of a pure β-polymorph with no other crystalline phases present. XRD is also sensitive to changes in the crystalline structure. Studies have shown that both β-CrPc powder and α-CrPc films are unstable in air and transform into Cr(OH)Pc, a change that is readily observable in their XRD patterns.

The technique is also valuable for characterizing synthesized chromium oxide nanoparticles. The XRD pattern of prepared chromium oxide nanoparticles can reveal their crystalline nature, with specific peaks corresponding to different crystallographic planes. researchgate.net For example, XRD patterns of chromized layers on steel have been used to identify the presence of phases such as Cr₂₃C₆ and (Cr,Fe)₇C₃. mdpi.com

Table 3: Powder XRD Data for Chromium Oxide Nanoparticles

2θ (degrees) Corresponding Crystallographic Plane Reference
23° (220) researchgate.net
32.7° (202) researchgate.net
41.3° (400) researchgate.net
46.9° (004) researchgate.net
53° (242) researchgate.net
58.2° (333) researchgate.net
68.5° (602) researchgate.net
78° (Not specified) researchgate.net

This is an interactive table. Hover over the 2θ values to see the corresponding d-spacing.

Advanced Separation and Detection Methodologies

The development of advanced separation and detection techniques has significantly enhanced the ability to analyze complex mixtures of chromium compounds.

High-Performance Thin-Layer Chromatography (HPTLC) Coupled with Spectroscopic Detection

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of thin-layer chromatography that offers improved resolution, sensitivity, and speed. ctlatesting.comwikipedia.orgnih.gov It is a powerful tool for the separation of different chromium species. acs.orgnih.gov For instance, Cr(III) and Cr(VI) can be rapidly separated on silica gel HPTLC plates using aqueous mobile phases. acs.orgnih.gov This separation is achieved in seconds, with retardation factors (Rf) of 0 for Cr(III) and 1 for Cr(VI), respectively. acs.orgnih.gov

Coupling HPTLC with a sensitive detection method, such as laser ablation inductively coupled plasma mass spectrometry (LA-ICP-MS), allows for the direct quantification of the separated chromium species on the chromatographic plate. acs.orgnih.gov This approach combines the separation power of HPTLC with the high sensitivity of ICP-MS. acs.orgnih.gov The silicon present in the stationary phase can be used as an internal standard to improve the accuracy of quantification. acs.orgnih.gov This methodology is advantageous as it requires a very small sample volume (e.g., 0.5 μL) and offers the possibility of achieving lower detection limits through preconcentration techniques. acs.orgnih.gov

Table 4: HPTLC-LA-ICP-MS Parameters for Chromium Speciation

Parameter Value Reference
Stationary Phase Silica Gel HPTLC plates acs.orgnih.gov
Mobile Phase Aqueous acs.orgnih.gov
Retardation Factor (Rf) for Cr(III) 0 acs.orgnih.gov
Retardation Factor (Rf) for Cr(VI) 1 acs.orgnih.gov
Detection Limit for Cr(III) 0.4 ng acs.orgnih.gov
Detection Limit for Cr(VI) 6 ng acs.orgnih.gov

This interactive table allows users to compare the parameters for Cr(III) and Cr(VI).

Laser-Induced Breakdown Spectroscopy (LIBS) for In Situ Speciation

Laser-Induced Breakdown Spectroscopy (LIBS) is a rapid analytical technique that uses a high-energy laser pulse to create a plasma on the surface of a sample. spectroscopyonline.com The light emitted from the plasma is then collected and analyzed to determine the elemental composition of the sample. spectroscopyonline.com LIBS is particularly useful for in-situ analysis and has been successfully applied to the speciation of chromium. semanticscholar.orgacs.org

One approach to chromium speciation using LIBS involves the pre-concentration of chromium species onto a solid substrate. For example, Cr(III) can be selectively adsorbed onto a cation exchange polymer membrane. nih.gov To measure Cr(VI), it is first reduced to Cr(III) and then concentrated on a separate membrane, allowing for the independent measurement of both species. nih.gov This method has been shown to be robust in various complex matrices and is not significantly influenced by the pH of the sample within the range of natural waters. nih.gov

Another strategy involves the use of a functionalized surface to selectively capture different chromium species before LIBS analysis. A novel approach utilizes a surface constructed from Co₃O₄-rGO modified with amino and carboxyl groups to detect HCrO₄⁻ and Cr(OH)²⁺ at trace levels. semanticscholar.orgacs.org This method demonstrates high sensitivity and selectivity, with detection limits in the sub-μg L⁻¹ range. semanticscholar.org

Table 5: LIBS-Based Methods for Chromium Speciation

Method Substrate/Sensitive Surface Detected Species Limit of Detection (LOD) Reference
Pre-concentration Cation exchange polymer membrane Cr(III) and Cr(VI) 0.5 ng/mL (for a 1 L sample) nih.gov
In-situ detection Functionalized Co₃O₄-rGO HCrO₄⁻ and Cr(OH)²⁺ 0.10 μg L⁻¹ and 0.12 μg L⁻¹ semanticscholar.org

This is an interactive table. Click on a method to view more details.

Chemical Reactivity and Mechanistic Investigations of Chromium Compounds

Redox Chemistry of Chromium Species (Cr(III) and Cr(VI) Inter-conversion)

The interconversion between chromium's trivalent (Cr(III)) and hexavalent (Cr(VI)) oxidation states is a fundamental aspect of its chemistry, significantly influencing its mobility, toxicity, and environmental fate. Cr(VI) is highly soluble and mobile, whereas Cr(III) is less mobile and significantly less toxic. uu.nlbohrium.com This interconversion occurs through various mechanisms, including both homogeneous and heterogeneous reactions, and is influenced by factors such as pH, the presence of other metal ions, and organic matter. uu.nlresearchgate.net

In aqueous solutions, the equilibrium between chromate (B82759) (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) ions is pH-dependent, with chromate being predominant at higher pH and dichromate at lower pH. researchgate.netlibretexts.org The reduction of Cr(VI) to Cr(III) can be facilitated by various reducing agents, including organic soil constituents like amino, humic, and fulvic acids, as well as Fe²⁺. uu.nl Conversely, Cr(III) can be oxidized to Cr(VI) by strong oxidizing agents, such as hydrogen peroxide in alkaline conditions or naturally occurring oxidants like manganese oxides. uu.nllibretexts.org

Research has explored the redox mechanisms involved in the conversion of Cr(VI) to Cr(III) using materials like graphene oxide-polymer composites. These studies indicate that functional groups such as alcoholic groups in the composite can reduce Cr(VI) to Cr(III), becoming oxidized to carboxylic groups in the process. researchgate.net The Cr(III)/Cr(VI) redox cycle can also be utilized in advanced oxidation processes for the degradation of organic pollutants, where hydrogen peroxide can act as both an oxidant for Cr(III) and a reductant for Cr(VI), facilitating the generation of reactive oxygen species. acs.org

Ligand Exchange Kinetics and Mechanisms in Chromium Complexes

Ligand exchange reactions in chromium complexes, particularly Cr(III) complexes which are generally considered substitutionally inert, have been extensively studied to understand their reaction pathways and factors influencing their rates. psu.edunih.gov The kinetics and mechanisms of these reactions are influenced by the nature of the ligands, the central chromium ion's properties (charge, ionic radii), and solution conditions such as pH and ionic strength. psu.eduepa.gov

Studies on the substitution of aqua ligands in Cr(III) complexes by amino acids like l-histidine (B1673261) in acidic aqueous media have revealed complex reaction profiles involving multiple steps and long-lived intermediates. epa.gov The proposed mechanisms often involve the activation of the Cr(III) complex through deprotonation, followed by rate-determining steps where a Cr(III)-aqua bond breaks, creating a vacant site for the incoming ligand. epa.gov For instance, the reaction of Cr³⁺ and Cr(OH)²⁺ with the enol tautomer of β-diketones has been investigated, showing that the reaction rates can be considerably faster than predicted by some models. psu.edu

The kinetics of ligand substitution in [Cr(π-ligand)(CO)₃] complexes have also been examined, showing a second-order rate law and varying lability depending on the π-ligand. rsc.org The rates of intramolecular exchange in chromium carbonyl complexes with phosphite (B83602) ligands have been found to increase in the order Mo < W < Cr. rsc.org

Data on the kinetics of the reaction between chromium(III) and 2,4- and 2,5-dihydroxybenzoic acids in weak acidic aqueous solutions suggest a mechanism involving the reaction of [Cr(H₂O)₅(OH)]²⁺ with the ligand, potentially following an I_d mechanism in the initial step. nih.govnih.gov Subsequent stages may proceed via associative mechanisms. nih.gov

Photochemical Reactions and Transformations of Chromium Complexes

Chromium complexes undergo a variety of photochemical reactions and transformations upon irradiation with light, leading to changes in their structure, coordination environment, and oxidation state. acs.orgfigshare.comcardiff.ac.ukrsc.orgnih.gov These photoreactions are often initiated by the absorption of light, populating excited states that can undergo various relaxation pathways, including ligand dissociation or redox processes. acs.orgnih.gov

Ligand field irradiation of Cr(III) complexes primarily leads to substitution reactions, such as photoaquation (replacement of a ligand by water) or photoanation (replacement of water by an anionic ligand). econtent.in The efficiency of these processes is quantified by quantum yields. econtent.in

Photoinduced Ligand Dissociation

Photoinduced ligand dissociation is a key photochemical pathway for many chromium complexes. This process involves the cleavage of a metal-ligand bond upon light absorption, leading to the release of a ligand and the formation of a coordinatively unsaturated complex. acs.orgfigshare.comnih.gov This phenomenon is particularly relevant in the context of photoactivated chemotherapy (PACT), where light-triggered dissociation of ligands is used to release active substances from metal complexes. acs.orgfigshare.comnih.gov

In some chromium(0) complexes, photoinduced ligand dissociation can occur directly from an excited metal-to-ligand charge-transfer (MLCT) state. acs.orgfigshare.comnih.gov For example, in [Cr(CNPh)₆] and a new [Cr(Lᵀʳⁱ)₂] complex, photoexcitation can cause the decoordination of an arylisocyanide ligand unit. acs.orgfigshare.com Interestingly, in the case of [Cr(Lᵀʳⁱ)₂], spontaneous recoordination of the photodissociated ligand can occur on a millisecond timescale, suggesting potential self-healing mechanisms. acs.orgfigshare.comnih.gov

Photoinduced transformations of chromium(I) carbonyl complexes, such as [Cr(CO)₄(dppp)]⁺, have been investigated using techniques like EPR spectroscopy. cardiff.ac.uknih.govresearchgate.netacs.org UV irradiation can lead to the photo-conversion of [Cr(CO)₄(dppp)]⁺ into intermediate species like mer-[Cr(CO)₃(κ¹-dppp)(κ²-dppp)]⁺ and eventually into trans-[Cr(CO)₂(dppp)₂]⁺. cardiff.ac.uknih.govresearchgate.netacs.org The mechanism for the formation of the trans-[Cr(CO)₂(dppp)₂]⁺ complex has been shown to be concentration-dependent, suggesting a bimolecular process. acs.org

Photosensitive Degradation Pathways

Chromium compounds can undergo photosensitive degradation, particularly in pigments like Chrome Yellows (PbCr₁₋ₓSₓO₄). The darkening of these pigments upon light exposure is attributed to the photoreduction of Cr(VI) to Cr(III) and the formation of Cr(III) oxides and sulfates on the surface. rsc.org The degradation is correlated with the chemical composition (sulfate richness) and crystal structure of the pigment. rsc.org

While the electronic structure of these compounds suggests that photo-reduction of Cr(VI) might be more difficult in those with higher sulfur concentration and orthorhombic phase, other factors like solubility and morphology are also considered to play a role in their degradation. rsc.org

Metal oxides, including those containing chromium, are also explored as photocatalysts for the degradation of organic pollutants. nih.govmdpi.commdpi.com These processes often involve light absorption leading to charge separation and the formation of reactive oxygen species capable of oxidizing organic contaminants. nih.govmdpi.com

Thermal Decomposition and Stability of Chromium Compounds

The thermal decomposition of chromium compounds is an important aspect of their stability and behavior at elevated temperatures. The decomposition pathways and products are dependent on the specific compound, the surrounding atmosphere, and the heating rate.

Chromium oxides exhibit varying thermal stability. Cr₂O₃ is the most thermodynamically stable chromium oxide across a wide range of temperatures and pressures. researchgate.net Higher oxides of chromium, such as CrO₃, are less stable and undergo thermal decomposition at lower temperatures. researchgate.netiisc.ac.in The decomposition of CrO₃ can involve the formation of intermediate oxides before finally yielding Cr₂O₃. researchgate.netiisc.ac.in Studies on the thermal decomposition of CrO₃ have identified intermediate compounds formed at different stages of decomposition, characterized by distinct decomposition rates and activation energies. iisc.ac.in

Hydrated chromium(III) complexes undergo thermal decomposition often involving initial dehydration steps followed by oxidative degradation of organic ligands, eventually leading to the formation of chromium(III) oxide as the final product. akjournals.comtdl.org For example, the thermal decomposition of new Cr(III) complexes with acrylate (B77674) anion involves water elimination in the first step, followed by oxidative degradation of the acrylate ion and formation of Cr₂O₃. akjournals.com The thermal behavior of these compounds can also be influenced by the atmosphere used during the study, with oxidation processes potentially occurring in air. acs.org

Hydrotalcite-like compounds containing Cr(III) in their layers also show specific thermal evolution. Calcination at intermediate temperatures can lead to the formation of chromate-like species, while calcination at high temperatures results in the formation of spinel structures like MCr₂O₄ (M = Mg, Cr) and rock salt oxides. acs.org

Heterogeneous Reactions of Chromium Oxides

Chromium oxides play a significant role in heterogeneous reactions, particularly as catalysts and in environmental processes occurring at solid-water interfaces. uu.nlnih.govresearchgate.net The surface chemistry of chromium in inorganic oxides is crucial for understanding its behavior in these systems. uu.nl

Supported chromium oxide catalysts are widely used in various industrial processes, most notably as the Phillips catalyst for ethylene (B1197577) polymerization. researchgate.netresearchgate.net In these catalysts, chromium species are dispersed on high-surface-area supports like silica (B1680970) or alumina. nih.govresearchgate.net The catalytic activity is influenced by the oxidation state and coordination environment of the chromium species on the support surface, which in turn depends on the precursor compound, the support properties, and the preparation method. researchgate.net The polymerization mechanism over supported chromium oxide catalysts involves the reduction and activation of Cr(VI) to lower oxidation states, such as Cr(II), which are considered the active centers. researchgate.net

Heterogeneous reactions involving chromium oxides are also relevant in environmental contexts, including redox processes at the solid-water interface. uu.nl Chromium oxides on the surface of inorganic oxides can undergo oxidation or reduction by soil constituents, impacting chromium's mobility and toxicity. uu.nl

Mixed metal oxides containing chromium, such as vanadium-chromium mixed oxides, have been explored as heterogeneous catalysts for reactions like the deoxygenation of sulfoxides. rsc.org In such systems, the presence of platinum nanoparticles on the mixed oxide support can facilitate the re-reduction of oxidized vanadium species, enabling catalytic cycles. rsc.org

Theoretical and Computational Approaches in Chromium Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic distribution and behavior of electrons within chromium compounds. These calculations provide detailed information about molecular orbitals, energy levels, and charge distribution, which are crucial for predicting reactivity and stability.

Density Functional Theory (DFT) Studies on Chromium Complexes

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure of molecules and materials, including chromium complexes. DFT calculations have been applied to investigate various properties of chromium compounds, such as their electronic and magnetic structures. For instance, DFT has been used to study the electronic and magnetic structures of compounds like KCr₃As₃, revealing features such as the lack of three-dimensional Fermi surface sheets and the emergence of interlayer antiferromagnetic order arxiv.org. DFT calculations have also been employed to explore the potential energy surfaces for reactions involving chromium species, such as the C-H bond activation of methane (B114726) by chromium oxide cations nih.gov. Studies on pseudo-tetrahedral chromium(IV) aryl complexes have utilized DFT, alongside other multireference methods, to compute singlet-triplet gaps and zero-field splitting (ZFS) parameters, which are relevant for their potential as molecular qubits nih.govchemrxiv.orgresearchgate.netacs.org. These studies highlight the ability of DFT to provide valuable insights into the electronic behavior and potential applications of chromium complexes.

Molecular Orbital (MO) Calculations for Bonding Analysis

Molecular Orbital (MO) theory is essential for analyzing the nature of chemical bonds within chromium compounds. MO calculations describe how atomic orbitals combine to form molecular orbitals, providing information about bond strength, electron delocalization, and the interactions between metal and ligand orbitals. SCF MS Xα molecular orbital calculations have been reported for complexes like bis(η⁶-benzene)- and bis(η⁶-naphthalene)chromium(0), discussing the bonding in terms of covalent interactions between metal 3d and ligand π and π* orbitals cdnsciencepub.com. This analysis helps explain the different charges on the chromium atom and the lability of coordinated arene rings in these complexes cdnsciencepub.com. MO analysis has also been applied to study metal-metal bonding in dichromium complexes, including those with formal quadruple and quintuple bonds, providing insights into the orbital interactions that contribute to these multiple bonds researchgate.nethhu.deresearchgate.net.

Prediction of Novel Chromium-Based Materials and Their Properties

Computational approaches are increasingly used to predict the existence and properties of novel chromium-based materials before experimental synthesis. By simulating crystal structures and calculating properties like hardness, researchers can identify promising candidates for various applications. Computational searches for novel hard chromium-based materials have explored binary systems like Cr-B, Cr-C, and Cr-N using global optimization techniques aip.orgresearchgate.netacs.orgarxiv.org. These studies have recovered known stable compounds and predicted novel phases, such as Pmn2₁-Cr₂C researchgate.netacs.orgarxiv.org. Calculations of formation enthalpy and hardness are used to identify materials with desirable mechanical properties, with CrB₄ being identified as a superhard material with a predicted Vickers hardness of 48 GPa researchgate.netacs.orgarxiv.org. Computational materials science also incorporates learning-based approaches, such as those based on deep neural networks, for tasks like the accurate identification and measurement of precipitates in novel chromium-based alloys, which is crucial for understanding their microstructure and properties ucl.ac.uk.

Simulation of Reaction Pathways and Transition States

Simulating reaction pathways and identifying transition states are critical for understanding reaction mechanisms and predicting reaction rates in chromium chemistry. Computational methods allow researchers to map out the energy landscape of a reaction, revealing the steps involved and the energy barriers that must be overcome. Density Functional Theory has been used to explore potential energy hypersurfaces and characterize minima and transition states in reactions involving chromium species, such as the activation of methane by chromium oxide cations nih.gov. Computational studies have investigated the substitution reaction pathways of antidiabetic chromium(III) supplements, exploring stepwise and concerted mechanisms and the influence of factors like pH and solvation murdoch.edu.au. Automated methods employing techniques like accelerated molecular dynamics and statistical rate theory are being developed to discover chemical reaction mechanisms, identify transition states, and solve kinetics problems in various areas, including organometallic catalysis involving transition metals acs.orgmdpi.comchemrxiv.org. These simulations provide detailed atomic-level insights into how reactions proceed.

Environmental Chemistry and Transformation Pathways of Chromium Species

Environmental Fate and Transport Mechanisms of Chromium

The environmental fate and transport of chromium are strongly influenced by its speciation, as well as by environmental factors such as pH, redox potential, the presence of organic matter, and interactions with other minerals. nih.govpjoes.comresearchgate.netresearchgate.net

In terrestrial systems, chromium transport is greatly affected by its chemical form and affinity for redox transformations, precipitation/dissolution, and adsorption/desorption processes. researchgate.net Hexavalent chromium (Cr(VI)) is known for its high mobility in soil and water systems due to its high solubility as chromate (B82759) and its tendency not to readily adsorb onto particles. acs.orgpjoes.comijcmas.com In contrast, Cr(III) is generally not transported over long distances because of its low solubility and strong tendency to be adsorbed by solid particles, particularly at neutral to basic pH where it can precipitate as chromium hydroxide (B78521). pjoes.comijcmas.comwaterquality.gov.au

The transport of chromium in natural waters, such as rivers, lakes, and oceans, is largely associated with suspended adsorbing particles. pjoes.comresearchgate.net Chromium enters oceans through riverine and atmospheric pathways. pjoes.comresearchgate.net In oceanic and sea waters, precipitated and dissolved chromium exist in equilibrium. pjoes.com Dissolved Cr is removed from oceanic water through its incorporation into biological material and adsorption onto sediment particles. pjoes.com

Atmospheric transport is a major pathway for the long-range transfer of chromium to different ecosystems, with wet precipitation (rain) and dry fallout being important removal mechanisms for atmospheric chromium. acs.orgpjoes.com The particle size significantly affects chromium wet precipitation and dry fallout from the atmosphere. pjoes.com

Factors affecting chromium dynamics in soil include soil texture, pH, organic matter composition, electrical conductivity, sulfide (B99878) ions, iron and manganese oxides, microbial activity, and soil moisture content. nih.gov Soil pH, in particular, significantly influences Cr speciation and also affects the chemical and mineralogical properties of soil, such as CEC surface charge and Eh, thereby regulating the transport, solid-phase fractionation, and redox behavior of Cr. nih.gov Acidic soils can be prone to Cr(III) migration, while alkaline environments may promote the production of Cr(VI). researchgate.net Soil organic matter plays a crucial role in determining Cr bioavailability through oxidation/reduction and adsorption/desorption processes. nih.gov

Speciation of Chromium in Aquatic and Terrestrial Environments

Chromium speciation, primarily the interconversion between Cr(III) and Cr(VI), is a critical aspect of its environmental chemistry. cgsjournals.com In natural waters, chromium predominantly exists as Cr(III) and Cr(VI). researchgate.netcdnsciencepub.comwaterquality.gov.au The form present significantly impacts its behavior and toxicity in the aquatic environment. waterquality.gov.au Cr(VI) is highly soluble and exists in solution as complex anions like chromate (CrO₄²⁻), dichromate (Cr₂O₇²⁻), and hydrogen chromate (HCrO₄⁻). researchgate.netwaterquality.gov.au Cr(III) compounds, on the other hand, are sparingly soluble in water. researchgate.net

The ratio of Cr(III) to Cr(VI) in natural waters is influenced by factors such as the amount of organic matter and dissolved oxygen. waterquality.gov.au Precipitation of chromium hydroxide is considered a dominant removal mechanism for Cr(III) in natural water. waterquality.gov.au Cr(III) is readily removed from the water column by dissolved organic matter, suspended material, or precipitation. waterquality.gov.au

In terrestrial environments, Cr(III) and Cr(VI) are the most common and stable oxidation states. mdpi.com Transformations of chromium compounds in soil are complex and depend on the chemical and physical properties of the soil, including pH, grain-size distribution, redox potential, humus content, and the presence of other metals. researchgate.net Manganese oxides present in soils can oxidize Cr(III) to Cr(VI), although typically only a small proportion of Cr(III) in soils is in oxidizable forms. nih.gov Within soil, chromium is often integrated and effectively bound to organic materials on Fe and Mn oxides and hydroxides. nih.gov

The speciation of chromium is particularly vulnerable to changes in soil Eh (redox potential). nih.gov High levels of organic matter create a reductive and complexing medium that favors the reduction of Cr(VI) to Cr(III), which is then rapidly precipitated or adsorbed onto sediments. pjoes.comresearchgate.net

Biogeochemical Cycling of Chromium

The biogeochemical cycling of chromium involves a series of transformations, including redox reactions, precipitation, dissolution, adsorption, and desorption, mediated by both abiotic processes and microbial activity. researchgate.net The interconversion between Cr(III) and Cr(VI) is a key process in this cycle. cdnsciencepub.com

Microorganisms play a significant role in regulating the biogeochemical behavior of Cr in polluted wastewater and soil. bohrium.com They can remove Cr(VI) from wastewater and immobilize it in soils through accumulation, sorption, and microbial transformation activity. bohrium.com Biotransformation, particularly the reduction of toxic Cr(VI) to less toxic Cr(III), is a key microbial mechanism in chromium remediation. bohrium.commicrobiologyjournal.org

Abiotic redox reactions influencing chromium speciation in aquatic environments involve manganese (III, IV) (hydr)-oxides for Cr(III) oxidation and Cr(VI)-reducing species like dissolved iron (II) and hydrosulfide, as well as Cr(VI)-reducing phases such as ferrous and sulfide minerals. cdnsciencepub.comresearchgate.net Bacterial activity is also responsible for the redox interconversion between Cr(III) and Cr(VI). cdnsciencepub.comresearchgate.net Biotic reduction of Cr(VI) to Cr(III) can occur through detoxification or dissimilatory reduction. cdnsciencepub.comresearchgate.net While Mn(II)-oxidizing bacteria are known to promote the indirect oxidation of Cr(III) to Cr(VI), the exact reaction mechanisms are not fully resolved. cdnsciencepub.comresearchgate.net

Chromium can be taken up by plants, although there is no known biological function for Cr in plants. nih.gov Cr(III) uptake is generally a passive process, while Cr(VI) uptake can occur via carriers for essential elements like sulfate (B86663). ijcmas.com The creation of Cr-organic ligand complexes can enhance Cr absorption in plants. nih.gov The oxidation state and concentration of chromium in the growth media influence its distribution and translocation within plants. nih.gov

Advanced Remediation Strategies for Chromium Contamination

Various strategies are employed for the remediation of chromium contamination in the environment, with a focus on converting the more mobile and toxic Cr(VI) to the less mobile and less toxic Cr(III).

Adsorption and Catalytic Reduction by Nanomaterials

Nanomaterials have emerged as effective adsorbents for removing heavy metals, including chromium, due to their unique physical and chemical properties, such as high surface area, controllable surface charge, and functional groups. mdpi.comtandfonline.com Adsorption is a prominent method for Cr(VI) removal from water due to its high adsorption capacity and cost-effectiveness. ije.ir

The mechanisms of Cr(VI) adsorption on nanomaterials can involve electrostatic interactions, ion exchange, surface complexation, precipitation, and reduction-adsorption processes. tandfonline.comresearchgate.net For example, carbon nanotubes modified with metallic oxides or functional groups like polyamine have shown high Cr(VI) adsorption capacities through electrostatic attraction and reduction of Cr(VI) to Cr(III). mdpi.com Iron oxide nanoparticles, such as Fe₃O₄, can adsorb Cr(VI) through electrostatic attraction. ijche.com

Catalytic reduction of Cr(VI) is often coupled with adsorption when using certain nanomaterials, particularly those containing reductive elements like iron. Zero-valent iron nanoparticles (nZVI), often supported on materials like clay or biochar to prevent aggregation, can rapidly reduce Cr(VI) to Cr(III). mdpi.comresearchgate.net The reaction mechanism involves the adsorption of Cr(VI) on the nZVI surface, reduction to Cr(III) with the oxidation of nZVI to Fe³⁺, followed by the precipitation of mixed Cr/Fe hydroxides. mdpi.com Biochar-loaded nano zero-valent iron (nZVI@BC) removes Cr(VI) through adsorption, reduction by Fe⁰ and Fe²⁺, and co-precipitation of Cr(III)-Fe(III) hydroxide or Cr₂O₃. mdpi.com

Table 1 summarizes some examples of nanomaterials used for chromium removal and their reported adsorption capacities.

NanomaterialAdsorption Capacity (mg/g)MechanismReference
Hydrated zirconium oxide on CNTs97.39Sorption, Hydroxyl groups mdpi.com
MWCNTs with iron–manganese binary oxide47.25Electrostatic attraction mdpi.com
Orange juice-modified MWCNTs60.91Electrostatic interaction, Reduction of Cr(VI) to Cr(III), Adsorption mdpi.com
Polyamine-modified multiwalled carbon nanotubes168.54Sorption, Surface amine groups mdpi.com
Chitosan-grafted graphene oxide nanocomposite104.16Adsorption mdpi.com
ZnCl₂ modified glue residue biochar307.8Electrostatic interactions, Reduction of Cr(VI) to Cr(III), Ion exchange, Complexation tandfonline.com
Fe₃O₄@MgAl-LDH108.7Electrostatic interactions, Ion exchange, Hydrogen bonding, Complexation tandfonline.com
Cysteine-functionalized δ-FeOOH217Enhanced interaction with cysteine functional groups ingentaconnect.com
KP-FeNPs (Yali pear peels extracts synthesized)46.62Adsorption researchgate.net

Bioreduction Mechanisms of Hexavalent Chromium

Bioreduction, the microbial transformation of toxic Cr(VI) to less toxic Cr(III), is a promising and environmentally friendly approach for remediating chromium contamination. bohrium.commicrobiologyjournal.orgnih.gov Numerous microorganisms, including bacteria, fungi, and algae, are capable of tolerating and reducing Cr(VI). bohrium.commicrobiologyjournal.orgnih.govmdpi.com

Bacterial transformation of Cr(VI) can occur directly through enzymatic reduction or indirectly by the metabolic end products of other microbes, such as Fe(II) and H₂S produced by sulfate-reducing bacteria and iron-reducing bacteria. microbiologyjournal.org The efficiency of Cr(VI) reduction can depend on the available carbon source. microbiologyjournal.org

Microbial Cr(VI) reduction can be classified as intracellular or extracellular. frontiersin.org Soluble reductases are a main mode of intracellular Cr(VI) reduction. frontiersin.org Enzymes involved in Cr(VI) reduction are mainly oxidoreductases such as chromate reductases (ChrA and YieF), NADH-dependent nitroreductase, iron reductase, quinone reductases, hydrogenases, NADH/NADPH-dependent flavin reductases, and NADPH-dependent reductases. frontiersin.org Some microorganisms exhibit Cr(VI) reduction using reductases with multiple substrate specificity. frontiersin.org

The ChrR protein, a soluble flavin mononucleotide-binding enzyme found in bacteria like Pseudomonas putida and E. coli, is a well-studied chromate reductase that catalyzes the reduction of Cr(VI) to Cr(III) using NADH as a cofactor. oup.com The intracellular reduction of Cr(VI) by cellular reductants produces intermediate species like Cr(V) and Cr(IV) before the final product, Cr(III), is formed. oup.com

Some microorganisms also employ biosorption and bioaccumulation as mechanisms for Cr(VI) removal. microbiologyjournal.orgmdpi.com Biosorption involves the adsorption of Cr(VI) onto the surface of microbial cells or their extracellular polymeric substances (EPS). mdpi.com Bioaccumulation refers to the active transport of Cr(VI) across the cell membrane and its subsequent accumulation within the cell. mdpi.com

Table 2 lists some bacteria and their reported mechanisms for Cr(VI) detoxification.

Bacterium SpeciesMechanismsReference
Enterobacter sp. DU17Cr(VI) reduction (influenced by Cu) frontiersin.org
Bacillus spp.Cr(VI) reduction, Biosorption, Bioaccumulation microbiologyjournal.orgfrontiersin.orgfrontiersin.org
Pseudomonas putida KICr(VI) reduction (influenced by Cu), Enzymatic reduction (ChrR) frontiersin.orgoup.com
Ochrobactrum sp. strain CSCr-3Cr(VI) reduction (influenced by Cu) frontiersin.org
Brevibacterium sp. K1Cr(VI) reduction (influenced by Cu) frontiersin.org
Stenotrophomonas sp. D6Cr(VI) reduction (influenced by Cu) frontiersin.org
Amphibacillus sp. KSUCr3Cu-dependent Cr(VI) reductase frontiersin.org
Serratia sp.Biotransformation (chrR gene), Efflux pumps (chrA gene) microbiologyjournal.org
DesulfovibrioIndirect reduction via H₂S, Direct reduction via sulfate reductase microbiologyjournal.orgfrontiersin.orgmdpi.com
DesulfuromonasIndirect reduction via H₂S frontiersin.org
ComamonasCr(VI) reduction frontiersin.org
ThiobacillusCr(VI) reduction frontiersin.org
Microbacterium spp.Cr(VI) detoxification mechanisms microbiologyjournal.org
Virgibacillus sp.Cr(VI) detoxification mechanisms microbiologyjournal.org
Shewanella oneidensis MR-1Terminal reductases (MtrC and OmcA) oup.com
Staphylococcus succinusAdsorption, Accumulation, Enzymatic reduction nih.gov
Exiguobacterium sp. PY14Biosorption, Bioaccumulation, Biotransformation frontiersin.org

Photoreduction and Advanced Oxidation Processes for Chromium Species

Photoreduction and Advanced Oxidation Processes (AOPs) are also employed for the remediation of chromium species, particularly for the transformation of Cr(VI).

Photoreduction involves the reduction of Cr(VI) to Cr(III) using light energy, often in the presence of a photocatalyst. Semiconductor materials can utilize photo-induced electrons to facilitate this reduction. tandfonline.com

Advanced Oxidation Processes (AOPs) are chemical treatment methods that involve the generation of highly reactive species, such as hydroxyl radicals (•OH), to degrade or transform pollutants. While AOPs are primarily known for oxidation, they can also indirectly lead to the reduction of Cr(VI) or be used in conjunction with reductive processes. For example, some AOPs might generate reducing radicals or facilitate reactions that lead to Cr(VI) reduction.

Research on the application of photoreduction and AOPs specifically for chromium species in environmental remediation is ongoing, exploring different photocatalysts, oxidants, and reaction conditions to optimize the removal and transformation of chromium contaminants.

Applications of Chromium Containing Materials and Complexes in Chemical Sciences

Chromium-Based Catalysis

The catalytic utility of chromium is extensive, owing to its variable oxidation states which are crucial for facilitating chemical reactions. rsc.org Chromium-based catalysts are integral to numerous industrial processes, demonstrating high selectivity and efficiency. rsc.org

Homogeneous and Heterogeneous Catalysis with Chromium Complexes

Chromium catalysts are employed in both homogeneous and heterogeneous systems. Homogeneous catalysts, where the catalyst is in the same phase as the reactants, often involve chromium complexes with organic ligands. These systems allow for detailed investigation of reaction mechanisms. researchgate.net A notable example is the use of coordinatively unsaturated paramagnetic chromium alkyls which catalyze the polymerization of ethylene (B1197577) and α-olefins. researchgate.net However, a significant challenge with homogeneous catalysts is the separation of the catalyst from the product. rsc.org

To address this, heterogeneous catalysts have been developed where the chromium complex is immobilized on a solid support, such as silica (B1680970). rsc.org This approach simplifies catalyst recovery and recyclability. rsc.org For instance, chromium(III) complexes have been supported on silica-based materials like MCM-41 for use in alcohol oxidation reactions. rsc.org These heterogeneous systems are not only advantageous for product separation but also contribute to more sustainable chemical processes by allowing for catalyst reuse. rsc.org

Applications in Polymerization Reactions (e.g., Olefin Oligomerization, Ethylene Polymerization)

Chromium-based catalysts are paramount in the industrial production of polyethylene (B3416737) and the selective oligomerization of ethylene to form products like 1-hexene. technion.ac.il The Phillips catalyst, a heterogeneous chromium catalyst, is responsible for over 40% of the world's high-density polyethylene (HDPE) production. technion.ac.il In the realm of homogeneous catalysis, the Chevron-Phillips system was the first to be commercialized for the selective trimerization of ethylene to 1-hexene. technion.ac.ilmdpi.com

Research has led to the development of highly active chromium-based systems for both ethylene oligomerization and polymerization. For example, chromium complexes with Schiff base salicylaldimine ligands have shown polymerization productivities of up to 3000 g·mmol⁻¹h⁻¹bar⁻¹ and oligomerization productivities up to 10,000 g·mmol⁻¹h⁻¹bar⁻¹. acs.org Similarly, chromium complexes with tridentate pyridine-based ligands, when activated with methylaluminoxane (B55162) (MAO), become highly active catalysts. acs.org Depending on the ligand structure, these catalysts can selectively produce 1-butene (B85601) with over 99.5% purity or generate polyethylene waxes. acs.org

Catalyst Performance in Ethylene Reactions

Catalyst SystemReaction TypeProductivity / SelectivityReference
Phillips CatalystEthylene PolymerizationAccounts for >40% of global HDPE production technion.ac.il
Chevron-Phillips CatalystEthylene OligomerizationCommercial production of 1-hexene technion.ac.ilmdpi.com
Cr complexes with Schiff base salicylaldimine ligandsEthylene PolymerizationUp to 3000 g·mmol⁻¹h⁻¹bar⁻¹ acs.org
Cr complexes with Schiff base salicylaldimine ligandsEthylene OligomerizationUp to 10,000 g·mmol⁻¹h⁻¹bar⁻¹ acs.org
Cr complexes with tridentate pyridine-based ligandsEthylene Oligomerization>99.5% purity for 1-butene acs.org

Oxidation and Reduction Reactions Catalyzed by Chromium

Chromium(VI) complexes are powerful oxidizing agents used in various organic syntheses. wikipedia.org Reagents such as Collins reagent, pyridinium (B92312) chlorochromate (PCC), and pyridinium dichromate (PDC) are employed for the oxidation of alcohols to carbonyl compounds. wikipedia.org For instance, the Babler oxidation utilizes chromium(VI)-amine reagents to convert tertiary allylic alcohols into enones. wikipedia.org

In the context of green chemistry, efforts have been made to develop catalytic methods that use environmentally benign oxidants like hydrogen peroxide in conjunction with smaller amounts of chromium catalysts. rsc.org This approach minimizes waste and allows for easier product separation. rsc.org

Conversely, chromium compounds can also catalyze reduction reactions. The reduction of dichromate(VI) ions to chromium(III) and subsequently to chromium(II) can be achieved using zinc and an acid. libretexts.org This reactivity is fundamental to various chemical processes, including certain titrations and syntheses. libretexts.org The oxidation-reduction chemistry of chromium is also relevant in environmental remediation, where the reduction of toxic Cr(VI) to the less harmful Cr(III) is a key process. researchgate.net

Electrocatalytic Applications (e.g., Hydrogen Peroxide Synthesis)

Chromium-based materials have emerged as promising electrocatalysts for the synthesis of hydrogen peroxide (H₂O₂) via the two-electron oxygen reduction reaction (2e⁻ ORR). mdpi.comacs.org This is a more sustainable and decentralized alternative to the traditional anthraquinone (B42736) process.

Recent research has focused on designing chromium-based polymeric catalysts. mdpi.com For example, a composite material made of a chromium-based polymer and oxidized carbon nanotubes (Cr-BDC@O-CNT) has demonstrated excellent performance. mdpi.comresearchgate.net This catalyst exhibited a high H₂O₂ yield of 87% in an alkaline solution with a Faradaic efficiency of up to 94%. mdpi.comresearchgate.net The enhanced activity is attributed to the dense structure and the presence of effective Cr-O catalytically active sites. mdpi.com Similarly, mesoporous chromium(III) oxide (Cr₂O₃) has been shown to be an effective electrocatalyst for H₂O₂ production, achieving a yield of 70% in a half-cell setup. acs.org

Performance of Chromium-Based Electrocatalysts for H₂O₂ Synthesis

ElectrocatalystH₂O₂ YieldFaradaic EfficiencyReference
Cr-BDC@O-CNT87%Up to 94% mdpi.comresearchgate.net
Mesoporous Cr₂O₃70%- acs.org

Material Science Applications of Chromium Compounds

The properties of chromium, such as hardness, corrosion resistance, and high-temperature stability, make its compounds valuable in material science. azom.combritannica.com

Development of Hard Materials and Ceramics

Chromium is a critical alloying element used to harden steel and produce stainless steel, which is known for its resistance to corrosion and oxidation. nih.gov The addition of chromium enhances properties like hardenability, strength, and resistance to wear. nih.gov

In the field of ceramics, chromium(III) oxide (Cr₂O₃), also known as chromia, is a key material. saint-gobain.com It is used as an alloying element in aluminum oxide (Al₂O₃) and zirconium dioxide (ZrO₂) ceramics to improve their performance in high-temperature environments. saint-gobain.com Chromia's outstanding thermal stability and inherent resistance to corrosion and wear make it suitable for extreme processing environments, such as in non-ferrous metallurgy furnaces and solid gasification of biomass or coal. saint-gobain.com Chromium oxide is also used as a colorant in ceramics and glass, and as a component of refractory materials. britannica.comwatertechonline.com

High-Energy-Density Materials Research

Chromium-based compounds are actively being investigated for their potential in high-energy-density materials, particularly in the field of energy storage and as energetic materials.

In the realm of energy storage, chromium complexes are key components in redox flow batteries (RFBs), a technology promising for large-scale grid energy storage. The iron-chromium (Fe-Cr) RFB is one of the earliest studied systems, valued for its low-cost and abundant active materials. chemrxiv.org These batteries operate at elevated temperatures to facilitate the conversion of the inactive hexaaquachromium(III) complex, [Cr(H2O)6]3+, to the electrochemically active chloropentaaquachromium(II) ion, [Cr(H2O)5Cl]2+. chemrxiv.org The standard potential of the Cr(III)/Cr(II) redox couple is approximately -0.41 V versus the standard hydrogen electrode, which, when paired with the Fe(III)/Fe(II) couple, provides a cell voltage of about 1.2 V. chemrxiv.orgacs.org

A significant area of research focuses on the use of chelating agents to improve the performance of chromium-based RFBs. Organic ligands can enhance the solubility and electrochemical properties of the chromium ions. For instance, chromium chelated with 1,3-propylenediaminetetraacetic acid (PDTA) has been shown to create a more stable and potent electrolyte. eepower.com This "shield" created by the chelate around the chromium ion prevents interference from water molecules, enabling a single cell to deliver a voltage of 2.13 V, which is nearly double the average for a flow battery. eepower.com Similarly, chromium-EDTA (ethylenediaminetetraacetate) complexes have been studied for both the anodic and cathodic processes in RFBs. researchgate.net Research has also explored pairing a chromium-PDTA complex with an iron-diethylenetriaminepentaacetic acid (DTPA) complex at a pH of 9, achieving a cell potential of 1.2 V and high efficiency. acs.org These chelated systems can reach high concentrations, with FeDTPA electrolytes being cycled at up to 1.35 M, corresponding to a storage capacity of 36.2 Ah L⁻¹. acs.org

Beyond energy storage, certain chromium compounds have been predicted to be high-energy-density materials in their own right. Theoretical studies have identified novel chromium nitrides, such as chromium tetranitride (CrN4), as promising high-energy compounds. skoltech.ruchemeurope.com These materials are predicted to be stable at relatively low pressures (around 15 GPa) and contain high-energy polymeric nitrogen chains. arxiv.org The energy release upon decomposition of such nitrogen-rich compounds to form the highly stable dinitrogen molecule (N2) is the basis for their energetic properties. skoltech.ru

Table 1: Performance of Selected Chromium-Based Redox Flow Battery Systems

Redox Couple System Chelating Agent(s) Operating pH Cell Voltage (V) Energy/Storage Capacity Reference(s)
Iron-Chromium (Fe-Cr) None Acidic ~1.2 Varies chemrxiv.orgacs.org
Chromium-PDTA PDTA ~9 2.13 High eepower.com
Iron-Chromium (Chelated) Fe: DTPA, Cr: PDTA 9 1.2 36.2 Ah L⁻¹ (for 1.35 M FeDTPA) acs.org
All-Chromium EDTA Not specified Not specified Higher energy output than Fe-Cr researchgate.net

Development of Chemosensors for Chromium Ion Detection

The development of chemosensors for the selective and sensitive detection of chromium ions, particularly Cr³⁺, is a significant area of research due to the dual role of chromium as both an essential trace element and a potential environmental pollutant. oup.comtandfonline.comspectroscopyonline.com Both colorimetric and fluorescent chemosensors have been designed, offering rapid and effective methods for chromium ion detection in various samples. tandfonline.com

Fluorescent chemosensors are particularly prevalent and often operate on mechanisms like Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Chelation-Enhanced Fluorescence (CHEF). tandfonline.comustb.edu.cn These sensors are designed with a receptor unit that selectively binds to Cr³⁺ and a fluorophore unit that signals this binding event through a change in fluorescence intensity or color. tandfonline.com

A variety of organic molecules have been employed as the basis for these chemosensors, including compounds based on rhodamine, Schiff bases, phenanthroline, and coumarin. tandfonline.comtandfonline.comrsc.orgnih.gov For example, a rhodamine-based chemosensor can exhibit a "turn-on" fluorescence response upon binding Cr³⁺, which induces a ring-opening reaction in the spirolactam form of the rhodamine molecule. tandfonline.com Another approach utilized a system based on gold nanoparticles (AuNPs) and rhodamine B (RhB), where the fluorescence of RhB is initially quenched by the AuNPs. The addition of Cr³⁺ leads to complexation on the surface of the AuNPs, recovering the fluorescence of RhB in a "switch-on" mechanism. ustb.edu.cn

Schiff base derivatives have also proven to be versatile platforms for multi-ion detection, including Cr³⁺. nih.gov One such sensor demonstrated the ability to detect Cr³⁺, Cu²⁺, Fe³⁺, and Al³⁺ through distinct colorimetric and fluorescent responses. nih.gov The selectivity of these sensors is a critical parameter. For instance, a shielded linear trisphenanthroline has been developed that can detect and quantify Cr³⁺ ions even in the presence of other metal ions like Cu²⁺. oup.comoup.com

The sensitivity of these chemosensors is often characterized by their limit of detection (LOD). Research has yielded sensors with very low LODs, reaching into the micromolar (µM) and even nanomolar (nM) range, which is crucial for environmental and biological monitoring. tandfonline.comnih.gov

Table 2: Examples of Chemosensors for Chromium(III) Ion Detection

Chemosensor Type Signaling Mechanism Limit of Detection (LOD) Key Features Reference(s)
Rhodamine-based Spirolactam ring-opening 0.055 µM High selectivity and sensitivity tandfonline.com
Schiff Base Derivative Colorimetric & Fluorescent changes 3.37 x 10⁻⁷ M (0.337 µM) Multi-ion probe for Cr³⁺, Cu²⁺, Fe³⁺, Al³⁺ nih.gov
Shielded Trisphenanthroline ON-OFF-ON fluorescence Not specified Quantifies Cr³⁺ and Cr³⁺/Cr²⁺ ratio oup.comoup.com
AuNPs@Rhodamine B Fluorescence Resonance Energy Transfer (FRET) Not specified "Switch-on" fluorescence recovery ustb.edu.cn
N-(tert-butyl)-2-(furan-2-yl)imidazo[1,2-a]pyridine-3-amine (TBFIPA) Hypsochromic shift in UV-Visible spectra Not specified Selective detection of Cr³⁺ spectroscopyonline.com

Chromium Complexes in Dyeing and Tanning Processes (Chemical Aspects)

Chromium complexes play a pivotal role in the textile and leather industries, primarily due to their ability to form stable coordination compounds with organic molecules and biological polymers.

In the textile industry, chromium compounds are used as mordants, particularly for dyeing wool. britannica.comtextilelearner.netoecotextiles.blog Mordant dyes, also known as chrome dyes, are acid dyes that contain specific functional groups (e.g., hydroxyl or carboxyl groups) capable of forming stable coordination complexes with chromium ions. textilelearner.netblogspot.com The process typically involves first applying the dye to the fiber and then treating it with a chromium salt, usually a dichromate, in a process called "afterchroming". researchgate.net The chromium ion, typically in the Cr³⁺ state after reduction from Cr⁶⁺ (dichromate), forms a complex that links the dye molecule to the protein fibers of the wool. britannica.comresearchgate.net This complex formation enhances the fastness properties of the dyeing, significantly improving its resistance to washing and light. textilelearner.net The formation of the chromium-dye complex often results in a bathochromic shift (a shift to a longer wavelength), causing a change in color; for example, a red acid dye can become a deep blue after chroming. textilelearner.net

In the leather industry, chrome tanning is the most widely used method, accounting for approximately 80% of all leather production. smitzoon.comicdacr.com The primary chemical used is chromium(III) sulfate (B86663). icdacr.comleathersmithe.com The fundamental chemistry of chrome tanning involves the cross-linking of collagen fibers within the animal hide. leathersmithe.com Collagen, the main protein in skin, has numerous carboxyl groups on its side chains. In the tanning process, the hide is first pickled in an acid solution to lower the pH, which protonates the carboxyl groups. Then, the chromium(III) sulfate is introduced. As the pH is gradually raised (a process called basification), the carboxyl groups deprotonate and become available to coordinate with the Cr³⁺ ions. The chromium ions form stable, polynuclear complexes that act as cross-links between different collagen chains. icdacr.comhabitablefuture.org This cross-linking process stabilizes the protein structure, preventing it from putrefying and increasing its dimensional stability, flexibility, and resistance to heat and mechanical stress. icdacr.comhabitablefuture.org The resulting leather, known as "wet blue" due to its characteristic blue-grey color, contains chromium tightly bound to the collagen proteins. smitzoon.comleathersmithe.com

Biochemical and Biogeochemical Interactions of Chromium Species Mechanistic Focus

Mechanisms of Chromium Binding to Biomolecules

Chromium species, particularly Cr(III), demonstrate an ability to bind to key biomolecules such as DNA and proteins. This binding can lead to the formation of stable adducts and cross-links, impacting the structure and function of these macromolecules.

Ligand Exchange Rates in Biological Contexts

The ligand exchange rate of Cr(III) is notably slow, which contributes to the stability of Cr(III)-DNA complexes once they are formed. uwaterloo.caacs.org This slow exchange rate means that stable Cr(III)/DNA complexes are not easily dissociated by chelating agents like EDTA. uwaterloo.caacs.org The binding kinetics to different DNA bases are influenced by this slow ligand exchange, with faster binding and longer reaction times leading to higher apparent binding affinity. uwaterloo.ca The slow ligand exchange rate of Cr(III) aqua complexes can be a limiting factor in their interaction with biological ligands. scispace.com

Chromium's Role in Cellular Processes (excluding human clinical physiology)

Chromium species influence various cellular processes, particularly those related to genomic integrity and metabolic pathways.

Involvement in DNA Damage Response and Repair Pathways (Mechanistic Studies)

Chromium, especially Cr(VI) after intracellular reduction to Cr(III) and intermediate species, induces a spectrum of DNA damage, including DNA strand breaks, alkali-labile sites, DNA-protein cross-links (DPCs), DNA-DNA cross-links, and Cr(III)-DNA adducts. oup.comduke.edu Cr(VI) exposure triggers a DNA damage response (DDR) that involves extensive chromatin remodeling to accommodate repair machinery. researchgate.net

The formation of DPCs is a significant consequence of chromium exposure. Studies indicate a three-step mechanism for DPC formation: (i) reduction of Cr(VI) to Cr(III), (ii) Cr(III)-DNA binding, and (iii) protein capture by the DNA-bound Cr(III), generating protein-Cr(III)-DNA cross-links. aaem.plnih.govresearchgate.netacs.orgbibliotekanauki.pl Cr(III)-DNA adduction is considered the initial step in DPC formation, with protein conjugation being the rate-limiting step. nih.govacs.org These DPCs can contribute to the repression of inducible genes and the genotoxicity of chromium. nih.govresearchgate.netacs.org

Chromium-induced DNA damage can activate various DNA repair pathways. Homologous recombination and translesion synthesis have been identified as critical for tolerating DNA damage caused by trace levels of Cr(VI). plos.org Nucleotide excision repair is also reported to be important for the removal or tolerance of Cr(VI)-induced DNA damage. plos.org However, prolonged exposure to Cr(VI) can overwhelm or interfere with DNA repair systems. nushoeinspectandcorrect.com For instance, chromium-protein adducts can form on repair proteins, and chromium can disrupt the function of proteins like BRCA2, which is involved in carrying repair proteins to the nucleus. nushoeinspectandcorrect.com

Modulation of Biochemical Pathways (e.g., Hexosamine Biosynthesis)

Trivalent chromium has been shown to modulate certain biochemical pathways. Mechanistic studies suggest that Cr(III) can influence the hexosamine biosynthesis pathway (HBP). nih.govahajournals.orgscirp.org Increased HBP activity has been implicated in various cellular dysfunctions, including insulin (B600854) resistance and cholesterol accrual. nih.govahajournals.orgahajournals.org

Research indicates that Cr(III) can inhibit the activity of key enzymes in the HBP, such as glutamine:fructose 6-phosphate amidotransferase (GFAT), the rate-limiting enzyme, and O-linked N-acetylglucosamine (O-GlcNAc) transferase (OGT). physiology.org This inhibition leads to reduced protein O-glycosylation (O-GlcNAcylation). physiology.org By modulating the HBP, Cr(III) can influence processes regulated by this pathway, such as the transcriptional activation of cholesterol synthesis. scirp.org Studies have shown that Cr(III) can prevent hyperinsulinemia-induced cellular cholesterol accrual and associated defects in cholesterol transport by potentially activating AMP-activated protein kinase (AMPK) and/or inhibiting HBP activity. nih.govahajournals.orgahajournals.org

Interaction of Chromium with Enzymes and Metalloproteins

Chromium species interact with enzymes and metalloproteins, affecting their structure and function. Heavy metals, including chromium, can interfere with the physiological activity of proteins by forming complexes with functional side chain groups or by displacing essential metal ions in metalloproteins. nih.gov

Cr(VI) can interact with enzymes, leading to reversible or irreversible inhibition. rsc.org Reversible inhibition can occur through CrO₄²⁻ binding mimicking phosphate (B84403) binding, while irreversible inhibition may result from the oxidation of cysteine residues. rsc.org

Cr(III) can also bind to proteins, typically through residues like Cysteine (Cys), Histidine (His), Glutamic acid (Glu), and Aspartic acid (Asp). oup.com The nature of the coordinated ligand in Cr(III) complexes can influence their interaction with proteins and the resulting effects on enzymatic activity and protein stability. niscpr.res.in For example, different Cr(III) complexes have been shown to induce varying conformational changes in bovine serum albumin (BSA), leading to alterations in its esterase activity and resistance to enzymatic digestion. niscpr.res.in These interactions can involve electrostatic binding and hydrogen bonding to ionized amino acids in the protein chain. niscpr.res.in

While chromium is considered an essential trace element, and chromodulin has been proposed as a chromium-binding biomolecule potentially involved in insulin signaling, no functional chromium-containing enzymes or cofactors have been conclusively characterized. rsc.orgcabidigitallibrary.org

Table 1: PubChem CIDs of Mentioned Compounds

Compound NamePubChem CID
Chromium (Cr)23976
Chromium(III) (Cr³⁺)23976
Chromium(VI) (Cr⁶⁺)23976
Chromate (B82759) (CrO₄²⁻)14807
Glutathione (GSH)124883
Cysteine (Cys)5961
Ascorbate (Ascorbic acid)54670673
EDTA6049
Guanine (G)135398638
Cytosine (C)367
Thymine (T)1135
Adenine (A)177
Histidine (His)6064
Glutamic acid (Glu)3303
Aspartic acid (Asp)439
BRCA26857
GFAT9335
OGT10211
AMPK5805
Bovine Serum Albumin (BSA)51702583

Table 2: Summary of Cr(III) Binding to DNA

Interaction TypeBinding SiteStrengthDissociation by PhosphateStability to Denaturation
Electrostatic InteractionDNA Phosphate BackboneWeakYesLow
CoordinationDNA Nucleobases (G > C > T ≈ A)StableNoHigh (forms cross-links)

Table 3: Mechanism of DNA-Protein Cross-link (DPC) Formation by Chromium

StepProcessChromium Species InvolvedOutcome
1Reduction of Cr(VI)Cr(VI) to Cr(III)Intracellular Cr(III) produced
2Cr(III)-DNA BindingCr(III)Formation of Cr(III)-DNA adducts
3Protein Capture by DNA-bound Cr(III)Cr(III)Formation of Protein-Cr(III)-DNA cross-links

Bioconcentration and Transformation of Chromium in Model Biological Systems (e.g., fish models, plant biomass)

Chromium (Cr) is a trace metal that exists in various oxidation states, with trivalent chromium (Cr(III)) and hexavalent chromium (Cr(VI)) being the most common and stable forms in the environment. Cr(VI) is generally considered more mobile, soluble, and toxic than Cr(III) due to its ability to readily pass through biological membranes nih.govfrontiersin.orgbbrc.in. The bioconcentration and transformation of these chromium species in organisms are critical aspects of understanding their environmental impact and potential risks.

Bioconcentration and Transformation in Fish Models

Fish, being at various levels of aquatic food chains, can accumulate significant amounts of certain metals from water academicjournals.org. Chromium can enter the fish body through the gastrointestinal tract and/or respiratory tract, such as the gills bbrc.in. The amount of chromium accumulated in fish varies depending on the form of available chromium, exposure time, and concentration bbrc.in.

Studies have shown that chromium can enter fish tissues and accumulate to an asymptotic level related to the concentrations in the water fao.org. Hexavalent chromium (Cr(VI)) is particularly concerning due to its ability to easily cross cellular biomembranes bbrc.in. Once inside the cell, Cr(VI) can be reduced to trivalent chromium (Cr(III)) bbrc.inacs.org. This transformation is significant because while Cr(VI) is more readily taken up, Cr(III) can react with various organic molecules and inhibit enzymes fao.org.

Research on freshwater fish like Tilapia (Oreochromis aureus) has demonstrated that chromium accumulates in various organs, with the highest concentrations often found in the gills, followed by the skin and muscle tissue academicjournals.orgwalshmedicalmedia.com. For instance, in one study, chromium accumulation in the muscle tissue of Tilapia ranged from 0.86 to 12.34 µg g⁻¹ wet weight, while concentrations in the gill were within the range of 3.11 to 45.23 µg g⁻¹ wet weight when exposed to varying Cr(VI) concentrations in water academicjournals.org. Another study on Goldfish (Carassius auratus) exposed to Cr(III) found the highest accumulation in gills, followed by the intestine and skin bepls.com.

The presence of other ions in the water can influence chromium uptake in fish. For example, calcium has been shown to have an antagonistic effect on the uptake and accumulation of chromium (along with lead and cadmium) in freshwater fish, potentially due to competition for calcium uptake and transport mechanisms in the gills scialert.net.

Studies on different fish species have provided data on chromium accumulation in various tissues under different exposure conditions. Table 8.4.1 presents some illustrative data on chromium accumulation in the gills, skin, and muscle of Tilapia exposed to different concentrations of Cr(VI).

Cr(VI) Exposure Concentration (mg/L)Exposure Period (days)Gill Accumulation (µg/g w.w.)Skin Accumulation (µg/g w.w.)Muscle Accumulation (µg/g w.w.)Source
10283.06 - 44.83~2x muscle1.25 - 12.25 walshmedicalmedia.com
1528-~2x muscle2.43 walshmedicalmedia.com
2028~2x muscle~2x muscle9.03 walshmedicalmedia.com
2528~3x muscle~2x muscle10.81 walshmedicalmedia.com
3028~4x muscle~2x muscle12.25 walshmedicalmedia.com

Note: Data is approximate based on interpretation of figures and text from the source. "w.w." denotes wet weight.

The transformation of Cr(VI) to Cr(III) within fish tissues is a detoxification mechanism, as Cr(III) is less reactive and less able to cross membranes than Cr(VI) bbrc.inacs.org. However, the accumulated Cr(III) can still exert toxic effects by interacting with cellular components bbrc.in. Research using zebrafish models has shown that the reductive transformation of Cr(VI) to Cr(III) can decrease chromium toxicity in aquatic animals acs.orgkopri.re.kr.

Bioconcentration and Transformation in Plant Biomass

Plants can absorb chromium from the soil and water, primarily through their roots nih.govmdpi.com. The uptake rate, accumulation, and translocation of chromium in plants vary greatly depending on the chromium species, concentration, plant species, and soil conditions like pH and organic matter content frontiersin.orgmdpi.comfrontiersin.orgfrontiersin.org.

While plants lack a specific transporter system for chromium, it is efficiently accumulated and transported by other essential ion transporters mdpi.com. Cr(VI) uptake is often an active process involving carriers for essential anions like sulfate (B86663) and phosphate, due to their structural similarity nih.govfrontiersin.orgmdpi.com. Cr(III) uptake, on the other hand, is generally considered to occur via a passive mechanism nih.gov.

Excessive chromium accumulation in plants primarily occurs in the roots, often significantly higher than in shoots and other aerial tissues nih.govfrontiersin.orgmdpi.comoup.com. This preferential accumulation in roots is thought to be a protective mechanism, involving the immobilization of chromium in root cell vacuoles nih.govmdpi.comuenf.br. The translocation of chromium from roots to shoots is limited and depends on the chemical form of chromium within the plant tissues nih.gov.

Transformation of Cr(VI) to Cr(III) also occurs in plants, mainly within the root cells but potentially also in aerial parts nih.govoup.comuenf.br. This reduction is a key detoxification mechanism, as Cr(III) has a lower mobility and tends to bind to cell walls, hindering its further transport within the plant nih.gov. Organic acids secreted by plant roots, such as citrate, malate, and oxalate, can also play a role by chelating with metal ions, altering their solubility and potentially promoting or affecting chromium uptake and mobility nih.govscielo.brfrontiersin.org.

Detailed research findings highlight the varying accumulation capacities among different plant species. For instance, sulfur accumulators like Brassica species have shown high levels of chromium absorption and translocation from root to shoot mdpi.com. Water hyacinth (Eichhornia crassipes) has also demonstrated a high capacity to accumulate chromium, with significant concentrations detected in its roots oup.comfrontiersin.org. Studies on chilli plants (Capsicum annuum L.) have shown the accumulation order of chromium in different parts as roots > leaves > shoots > fruits neptjournal.com.

Table 8.4.2 presents some data on chromium accumulation in different plant species.

Plant SpeciesTissueCr Concentration (mg/kg DW)Exposure/Source ConditionSource
Brassica junceaCell wall, nuclei, mitochondria, plastidsIncreased with exposureCrCl₃ stress mdpi.com
Brassica speciesVariousHigh levels- mdpi.comoup.com
Spinacia oleraceaAerial tissuesHigher levels- mdpi.com
Brassica rapaAerial tissuesHigher levels- mdpi.com
Water hyacinth (Eichhornia crassipes)Roots610 ppm Cr(VI) oup.com
CauliflowerRoots160–350- oup.com
KaleRoots160–350- oup.com
CabbageRoots160–350- oup.com
CauliflowerShoots1.6–2.0- oup.com
KaleShoots1.6–2.0- oup.com
CabbageShoots1.6–2.0- oup.com
BeanRoots~98% of total uptake- oup.com
BeanSeeds~0.1% of total uptake- oup.com
Herniaria hirustaVariousHigh accumulatorSerpentine soils oup.com
Chilli plant (Capsicum annuum L.)RootsHighest accumulationArtificially contaminated soil neptjournal.com
Chilli plant (Capsicum annuum L.)LeavesSignificant accumulationArtificially contaminated soil neptjournal.com
Chilli plant (Capsicum annuum L.)ShootsLess than leavesArtificially contaminated soil neptjournal.com
Chilli plant (Capsicum annuum L.)FruitsLowest accumulationArtificially contaminated soil neptjournal.com

Note: DW denotes dry weight.

Future Research Directions and Emerging Paradigms in Chromium Chemistry

Exploration of Novel Chromium Oxidation States and Coordination Environments

Research into chromium's oxidation states and coordination environments remains a cornerstone of advancing chromium chemistry. While the trivalent (Cr(III)) and hexavalent (Cr(VI)) states are the most prevalent and stable in the environment, chromium can exist in oxidation states ranging from -4 to +6. researchgate.netnih.gov Understanding and stabilizing less common oxidation states and exploring unusual coordination geometries are key areas for future research.

Recent studies have investigated the coordination chemistry of Cr(III) with various ligands, including N-hydroxy-succinimide and hexaurea complexes, revealing insights into complex formation and stability in aqueous solutions. researchgate.nettandfonline.com The chemistry of divalent chromium (Cr(II)) has also seen renewed interest, driven by potential applications in catalysis and porous materials, with research exploring diverse coordination geometries such as octahedral, square pyramidal, square planar, and metal-metal bonded complexes. researchgate.net While three-coordinate and two-coordinate Cr(II) complexes are less common, their exploration could lead to novel reactivity. researchgate.net

Future research will likely focus on synthesizing and characterizing chromium complexes with novel ligands and architectures to stabilize unusual oxidation states or induce unique coordination environments. This includes exploring the impact of redox-active ligands on chromium centers, which can be crucial for controlling electron transfer and reactivity, particularly in catalytic applications. nih.gov Computational studies, such as Density Functional Theory (DFT), are expected to play a significant role in predicting the structures and properties of these novel complexes, guiding experimental synthesis. nih.govacs.org

Advanced Catalyst Design and Sustainable Synthesis Routes for Chromium Compounds

Chromium compounds play a pivotal role in various industrial processes, including catalysis. samaterials.com Future research will focus on designing advanced chromium-based catalysts that are more efficient, selective, and environmentally friendly. This includes developing catalysts for challenging reactions and exploring sustainable synthesis routes for their production.

Chromium oxide catalysts are known for their versatility in applications such as ammonia (B1221849) synthesis, methanol (B129727) production, and hydrocarbon conversions. samaterials.com Chromium acetate (B1210297) compounds are valued as catalyst precursors in organic synthesis and polymerization. samaterials.com Future directions involve the design of catalysts with enhanced activity, selectivity, and durability, potentially through the incorporation of chromium into novel materials like metal-organic frameworks (MOFs) or nanocomposites. royalsocietypublishing.orgresearchgate.net

A significant focus is on developing sustainable and greener synthesis methods for chromium compounds and catalysts. This includes utilizing eco-friendly approaches like green synthesis using plant extracts for producing chromium oxide nanoparticles, which offers a facile, low-cost, and environmentally benign alternative to conventional chemical methods. researchgate.netrasayanjournal.co.in Research is also exploring the use of waste materials and biopolymers in the development of new nano adsorbents for chromium removal, which aligns with sustainable practices. bohrium.com Furthermore, the design of low-valent chromium catalysts, which exhibit lower toxicity compared to high-valent species like Cr(VI), is a strategic alternative for polymerization reactions and other processes, promoting sustainable chemistry and energy utilization. rsc.org

Mechanistic Understanding of Complex Biochemical and Environmental Chromium Transformations

Understanding the complex transformations of chromium in biological and environmental systems is crucial due to the differing toxicity and mobility of its species, particularly Cr(III) and Cr(VI). bohrium.comcgsjournals.comjuniperpublishers.comiaea.org Future research will delve deeper into the mechanisms governing these transformations.

In the environment, chromium speciation and transformation are influenced by factors such as pH, redox potential, and microbial activity. cgsjournals.com Cr(VI) can be reduced by various substances, including Fe(II), dissolved sulfides, and organic compounds, while Cr(III) can be oxidized by strong oxidants like MnO2. nih.govgfredlee.com Biological processes, particularly the enzymatic reduction of Cr(VI) by bacteria, play a significant role, especially in aerobic environments. researchgate.net Future research aims to elucidate the detailed kinetics and pathways of these redox reactions under various environmental conditions. nih.gov

In biological systems, the uptake and transformation of chromium species are critical for understanding their effects. Cr(VI) is readily taken up by cells and reduced to Cr(III) through intermediates like Cr(V) and Cr(IV), which are implicated in toxicity. researchgate.netprimescholars.comnih.gov While Cr(III) generally has lower cellular permeability, its potential oxidation within biological systems and the mechanisms of its biological activity are areas requiring further investigation. researchgate.netprimescholars.com Future mechanistic studies will likely employ advanced spectroscopic techniques and kinetic analysis to characterize reactive intermediates and understand the chemical basis of chromium's biological interactions. researchgate.net

Integration of Multiscale Computational Approaches with Experimental Studies

The integration of multiscale computational approaches with experimental studies is an emerging paradigm in chromium chemistry, offering powerful tools for understanding complex phenomena from the atomic to the macroscopic scale. rsc.orgmdpi.comresearchgate.netscielo.org.co Future research will increasingly leverage these approaches to complement and guide experimental investigations.

Computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are already being used to study the structure, stability, and reactivity of chromium complexes. nih.govacs.org These methods can provide insights into reaction mechanisms, coordination environments, and interactions with biological molecules. nih.govnih.govacs.org

Multiscale modeling aims to link phenomena occurring at different length and time scales, providing a more comprehensive understanding of complex systems. rsc.orgmdpi.comscielo.org.co In chromium chemistry, this could involve integrating quantum chemistry calculations (atomic scale) with larger-scale models to simulate processes like chromium transport in porous materials or transformations in environmental matrices. rsc.orgresearchgate.net Future research will focus on developing more sophisticated multiscale frameworks and algorithms to accurately capture the interplay between different scales and predict the behavior of chromium in diverse environments and applications. rsc.orgmdpi.comresearchgate.netpnnl.gov The integration of data-driven techniques like machine learning with computational chemistry methods is also expected to accelerate research in this area. rsc.orgmdpi.com

Development of Next-Generation Analytical Tools for Chromium Speciation

Accurate and sensitive determination of chromium species is paramount for environmental monitoring, risk assessment, and understanding its behavior in various matrices. cgsjournals.comjuniperpublishers.comiaea.org Future research is focused on developing next-generation analytical tools for chromium speciation.

Current techniques often involve hyphenated methods combining separation techniques like chromatography or extraction with spectroscopic detection methods such as ICP-MS, ICP-OES, and AAS. juniperpublishers.comrsc.orgresearchgate.netresearchgate.net However, challenges remain in minimizing species interconversion during sample preparation and achieving sufficiently low detection limits for certain applications. cgsjournals.comnih.govnerc.ac.uk

Future developments include the exploration of novel materials, such as graphene oxide and magnetic nanoparticles, for use in sensors and solid phase extraction to improve the selectivity and sensitivity of chromium speciation analysis. cgsjournals.comresearchgate.netmdpi.com On-line methods, such as species-specific isotope dilution mass spectrometry (SIDMS), are being developed to account for species interconversion during extraction, providing more reliable data. nih.govnerc.ac.uk Research is also exploring the potential of techniques like Laser-Induced Breakdown Spectrometry (LIBS) for speciation analysis. rsc.org The goal is to develop more convenient, rapid, cost-effective, and accurate detection technologies to meet the growing demands of chromium monitoring and research in complex matrices. cgsjournals.comnih.govnerc.ac.uk

Q & A

Table 1: Criteria for Effective Research Questions

CriterionExample for this compound ResearchSource
Clarity"How does pH affect this compound’s fluorescence quantum yield?"
SpecificityAvoid broad terms like "analysis"; use "HPLC-UV quantification"
Interdisciplinary InsightCombine photochemistry and toxicology for bioactivity studies

Basic: What methodologies ensure experimental reproducibility in this compound synthesis?

Methodological Answer:
Follow and for rigorous protocols:

Detailed documentation : Report reagent purities, solvent batches, and reaction conditions (e.g., temperature ramps, stirring rates) .

Validation : Use NMR, HRMS, and elemental analysis to confirm this compound’s purity and identity .

Supplementary data : Share raw spectral files or chromatograms in open-access repositories .

Negative controls : Include failed attempts to clarify boundary conditions (e.g., inert atmosphere necessity) .

Advanced: How to resolve contradictions in this compound’s reported bioactivity data?

Methodological Answer:
Apply , and 19 for conflict resolution:

Meta-analysis : Compare datasets across studies for variables like cell line specificity or dosage ranges .

Statistical rigor : Use ANOVA or Bayesian modeling to quantify uncertainty in IC50 values .

Replication : Independently reproduce key assays under identical conditions .

Mechanistic studies : Probe this compound’s binding kinetics via SPR or molecular docking to reconcile divergent results .

Q. Table 2: Strategies for Addressing Data Contradictions

StrategyApplication ExampleSource
Contextual analysisCompare bioactivity in cancer vs. normal cell lines
Error source identificationAudit solvent purity or assay interference
Cross-disciplinary validationValidate antifungal activity via both microdilution and in planta assays

Advanced: How to optimize this compound’s synthesis for high-throughput screening?

Methodological Answer:
Leverage and for scalable workflows:

Automation : Implement flow chemistry for continuous this compound production .

DoE (Design of Experiments) : Use factorial design to optimize catalysts, solvents, and reaction times .

In-line analytics : Integrate UV-Vis or IR probes for real-time yield monitoring .

Green chemistry : Substitute hazardous solvents with ionic liquids or scCO2 .

Basic: How to conduct a systematic literature review on this compound?

Methodological Answer:
Follow and :

Database selection : Use SciFinder, PubMed, and Web of Science with keywords like "this compound AND photodegradation" .

Citation chaining : Track seminal papers and recent citations via tools like Connected Papers .

Bias mitigation : Include preprints and negative-result studies to avoid publication bias .

Advanced: How to design interdisciplinary studies for this compound’s environmental impact?

Methodological Answer:
Combine methodologies from and :

Field sampling : Quantify this compound residues in water systems via LC-MS/MS .

Ecotoxicology : Assess Daphnia magna survival rates under chronic exposure .

Policy integration : Align with regulatory thresholds (e.g., EPA guidelines) for risk assessment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.